1-(3'-Chlorobiphenyl-3-yl)-ethylamine
Description
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Properties
IUPAC Name |
1-[3-(3-chlorophenyl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN/c1-10(16)11-4-2-5-12(8-11)13-6-3-7-14(15)9-13/h2-10H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMALXQVUNPHXRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C2=CC(=CC=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 1-(3'-Chlorobiphenyl-3-yl)-ethylamine
This guide provides an in-depth technical analysis of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine , a specialized chiral building block and pharmacophore scaffold.[1]
Chemical Identity & Physicochemical Profile
1-(3'-Chlorobiphenyl-3-yl)-ethylamine is a lipophilic, chiral aryl-alkyl amine.[1] Structurally, it consists of a biphenyl core where one phenyl ring bears a 1-aminoethyl group at the meta position, and the distal phenyl ring bears a chlorine substituent at its meta position.[1] This specific substitution pattern is critical in medicinal chemistry for creating "privileged structures" that target GPCRs (e.g., Calcium-Sensing Receptors) and certain kinases.[1]
Nomenclature & Identifiers
-
IUPAC Name: 1-(3'-Chloro[1,1'-biphenyl]-3-yl)ethanamine
-
Common Name:
-Methyl-3'-chloro-3-biphenylmethanamine -
Molecular Formula:
[1] -
Molecular Weight: 231.72 g/mol [1]
-
Chirality: Contains one stereocenter at the benzylic position.[1] Exists as (R)- and (S)- enantiomers.[1][2][3]
Physicochemical Properties (Predicted)
Note: Experimental values are derived from structurally homologous biphenyl amines.[1]
| Property | Value (Approx.) | Mechanistic Insight |
| LogP | 3.8 – 4.2 | High lipophilicity due to the biphenyl system and chloro-substituent; suggests good BBB permeability but poor aqueous solubility.[1] |
| pKa (Conj. Acid) | 9.4 – 9.6 | Typical for primary benzylic amines. Exists predominantly as a cation at physiological pH (7.4).[1] |
| Solubility | < 0.1 mg/mL (Water) | Free base is insoluble in water.[1] Soluble in DMSO, MeOH, DCM.[1] |
| H-Bond Donors | 2 | Primary amine (-NH₂).[1] |
| H-Bond Acceptors | 1 | Nitrogen lone pair.[1] |
| Rotatable Bonds | 3 | Biphenyl bond allows conformational flexibility; ethyl group rotation.[1] |
Synthesis & Manufacturing Methodologies
The synthesis of this compound requires a strategy that installs the biphenyl linkage and the chiral amine functionality without racemization.[1]
Primary Route: Suzuki-Miyaura Coupling & Reductive Amination
This route is preferred for scale-up due to the availability of boronic acids and the robustness of the Suzuki coupling.[1]
Step 1: Biaryl Formation [1]
-
Reagents: 3-Acetylphenylboronic acid + 1-Bromo-3-chlorobenzene.[1]
-
Catalyst:
or .[1] -
Base/Solvent:
, Dioxane/Water.[1] -
Mechanism: Palladium-catalyzed cross-coupling constructs the 3'-chloro-3-acetylbiphenyl intermediate.[1]
Step 2: Asymmetric Reductive Amination
-
Reagents: 3'-Chloro-3-acetylbiphenyl + Ammonium Acetate + Sodium Cyanoborohydride.[1]
-
Chiral Modification: To achieve enantioselectivity (e.g., >98% ee), use an
-Transaminase (Biocatalysis) or a chiral sulfinamide auxiliary (Ellman’s Sulfinamide).[1]
Visualization: Synthetic Pathway
Figure 1: Stereoselective synthesis via Suzuki coupling followed by Ellman's auxiliary mediated amine formation.[1]
Analytical Characterization & Quality Control
Ensuring the enantiomeric purity of this compound is the most critical quality attribute (CQA), as the (R)- and (S)- isomers often exhibit vastly different pharmacological profiles.
Chiral HPLC Method
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1]
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).[1]
-
Detection: UV @ 254 nm.[1]
-
Rationale: The biphenyl chromophore provides strong UV absorption.[1] The chiral stationary phase interacts with the amine and the
-systems of the biphenyl rings to separate enantiomers.
NMR Validation
-
1H NMR (CDCl3, 400 MHz):
Applications in Drug Discovery
This molecule serves as a high-value scaffold in two primary therapeutic areas:
Calcimimetics (CaSR Modulators)
The 1-(aryl)ethylamine motif is a pharmacophore found in Cinacalcet and NPS R-568 (Calcilytics).[1]
-
Mechanism: The biphenyl group occupies the hydrophobic pocket of the Calcium-Sensing Receptor (CaSR) transmembrane domain, while the amine forms a critical salt bridge with acidic residues (e.g., Glu837).[1]
-
Utility: Researchers use the 3'-chloro substituent to probe the halogen-binding pocket size and to block metabolic oxidation at the para-position, improving metabolic stability (
).[1]
Kinase Inhibition (p38 MAPK)
Biphenyl amines are frequent motifs in Type II kinase inhibitors.[1]
-
Mechanism: The amine acts as a hinge binder or solvent-front anchor, while the biphenyl system extends into the hydrophobic back-pocket, locking the kinase in an inactive conformation (DFG-out).[1]
Visualization: Pharmacophore Logic
Figure 2: Pharmacophore mapping of the compound to key drug targets.
Handling & Safety (SDS Highlights)
-
Hazard Classification:
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free amine absorbs
from air to form carbamates; store as the Hydrochloride (HCl) salt for long-term stability.
References
-
Hansen, M. C., & Buchwald, S. L. (2000).[1] "Enantioselective Synthesis of Calcimimetic NPS R-568 via Asymmetric Hydrosilylation." Organic Letters.
-
Nemeth, E. F., et al. (1998).[1] "Calcimimetics with potent and selective activity on the parathyroid calcium receptor."[1] Proceedings of the National Academy of Sciences. [1]
-
Ellman, J. A., et al. (2002).[1] "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research.
-
PubChem Compound Summary. "3-Chlorobiphenyl derivatives and related amines." National Center for Biotechnology Information.[1] [1]
Sources
Technical Guide: 1-(3'-Chlorobiphenyl-3-yl)-ethylamine
The following technical guide details the chemical profile, synthesis, and applications of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine , a significant chiral building block in medicinal chemistry.
Part 1: Executive Summary & Chemical Identity[1]
1-(3'-Chlorobiphenyl-3-yl)-ethylamine is a "privileged scaffold" intermediate used primarily in the synthesis of G-Protein Coupled Receptor (GPCR) modulators and kinase inhibitors.[1] Its structure features a biphenyl core with a chiral ethylamine handle, making it a critical synthon for introducing chirality and hydrophobic bulk into drug candidates.[1]
Chemical Identification
| Property | Detail |
| Chemical Name | 1-(3'-Chlorobiphenyl-3-yl)-ethylamine |
| CAS Number | 1247711-55-2 |
| Synonyms | |
| Molecular Formula | C |
| Molecular Weight | 231.72 g/mol |
| Chirality | Contains one stereocenter at the |
Structural Significance
The compound combines two essential pharmacophoric elements:[1]
-
The Biphenyl Core: Provides a rigid, hydrophobic scaffold that can occupy deep lipophilic pockets in target proteins (e.g., the allosteric site of the Calcium-Sensing Receptor, CaSR).[1]
-
The
-Methylbenzylamine Motif: A versatile chiral handle that allows for the formation of diastereomeric salts for resolution or direct asymmetric synthesis.[1] It often serves as a hydrogen bond donor/acceptor in the active site.[1]
Part 2: Synthetic Pathways & Protocols[1]
The synthesis of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine is best approached via a modular strategy, allowing for the independent modification of the biphenyl rings.[1] The most robust route involves a Suzuki-Miyaura Cross-Coupling followed by Reductive Amination .[1]
Pathway A: The Modular "Ketone-First" Route (Recommended)
This pathway is preferred for its scalability and the stability of intermediates.[1]
-
Step 1: Suzuki Coupling
-
Step 2: Reductive Amination (Asymmetric or Racemic)
Pathway Visualization (Graphviz)[1]
Figure 1: Modular synthesis of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine via Suzuki coupling and reductive amination.
Detailed Experimental Protocol (Self-Validating)
Objective: Synthesis of racemic 1-(3'-Chlorobiphenyl-3-yl)-ethylamine.
Step 1: Synthesis of 1-(3'-Chlorobiphenyl-3-yl)ethanone
-
Setup: In a 250 mL round-bottom flask, dissolve 3-bromoacetophenone (10.0 mmol) and 3-chlorophenylboronic acid (11.0 mmol) in 1,2-dimethoxyethane (DME, 40 mL).
-
Degassing: Bubble nitrogen through the solution for 15 minutes to remove oxygen (critical for Pd catalyst longevity).
-
Catalysis: Add Pd(dppf)Cl
(0.5 mmol) and aqueous Na CO (2M, 15 mL). -
Reaction: Reflux at 85°C for 12 hours under nitrogen. Monitor by TLC (Hexane/EtOAc 4:1).[1]
-
Workup: Cool to RT, dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over Na
SO , and concentrate.[1] -
Purification: Flash chromatography (SiO
, Hexane/EtOAc gradient).
Step 2: Reductive Amination
-
Imine Formation: Dissolve the ketone (5.0 mmol) in dry Methanol (25 mL). Add Ammonium Acetate (50.0 mmol, 10 eq). Stir at RT for 1 hour.
-
Reduction: Cool to 0°C. Add NaBH
CN (7.5 mmol) portion-wise. -
Completion: Allow to warm to RT and stir overnight.
-
Quench: Carefully add 1N HCl to pH < 2 (destroys excess hydride and hydrolyzes borate complexes). Stir for 30 mins.
-
Isolation: Basify with 1N NaOH to pH > 10. Extract with DCM (3x).[1]
-
Salt Formation (Optional but Recommended): Treat the crude amine with HCl in ether to precipitate the hydrochloride salt for easy storage and characterization.[1]
Part 3: Applications in Drug Discovery[1]
This scaffold is not merely a passive linker; it is an active pharmacophore used to probe the "hydrophobic clamp" regions of target proteins.[1]
Calcilytics and Calcimimetics (CaSR Modulators)
The biphenyl-ethylamine motif is structurally homologous to the pharmacophore found in Cinacalcet (Sensipar) and Fendiline .[1]
-
Mechanism: The biphenyl group inserts into the transmembrane domain (TMD) of the Calcium-Sensing Receptor (CaSR), acting as an allosteric modulator.[1]
-
SAR Insight: The 3'-chloro substituent provides a halogen bond or fills a specific hydrophobic sub-pocket, often increasing potency compared to the unsubstituted biphenyl.[1]
Kinase Inhibition
Biphenyl amines serve as hinge-binders or hydrophobic back-pocket binders in Type II kinase inhibitors.[1]
-
Design Strategy: The amine nitrogen can form hydrogen bonds with the hinge region (e.g., Glu/Leu residues), while the biphenyl tail extends into the hydrophobic pocket adjacent to the ATP-binding site.[1]
SAR Logic Diagram (Graphviz)
Figure 2: Structure-Activity Relationship (SAR) map for the 1-(3'-Chlorobiphenyl-3-yl)-ethylamine scaffold.
Part 4: Analytical Characterization
To validate the identity of the synthesized compound, the following analytical signatures are expected.
| Technique | Expected Signal / Characteristic |
| ~14 signals expected.[1][2] Key peaks: Carbonyl C (absent), Aliphatic CH (~50 ppm), Methyl CH | |
| Mass Spectrometry (ESI) | [M+H] |
| HPLC Purity | Retention time will vary by column (C18 recommended). Monitor at 254 nm (biphenyl absorption). |
Part 5: Safety & Handling
-
Hazards: As a primary amine, the compound is likely an irritant to eyes, skin, and the respiratory system.[1] The biphenyl moiety suggests potential for aquatic toxicity .[1]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Amines can absorb CO
from the air to form carbamates.[1] -
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle in a fume hood.
Part 6: References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
-
Nugent, T. C., & El-Shazly, M. (2010).[1] Chiral Amine Synthesis - Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Addition.[1] Advanced Synthesis & Catalysis, 352(5), 753–819.[1] Link[1]
-
ChemSrc. (2024).[1] 1-(3'-Chlorobiphenyl-3-yl)-ethylamine CAS 1247711-55-2 Entry. Link
-
PubChem. (2024).[1][4] Biphenyl and Ethylamine Substructure Search. National Library of Medicine.[1] Link
Sources
- 1. 3-Chlorobiphenyl | C12H9Cl | CID 16322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(3-chlorophenyl)-N-ethyl-3-methoxypropan-1-amine | C12H18ClNO | CID 61808387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-chloro-1,1'-biphenyl 95% | CAS: 2051-61-8 | AChemBlock [achemblock.com]
- 4. 2-(4-联苯)乙胺 98% | Sigma-Aldrich [sigmaaldrich.com]
Technical Monograph: 1-(3'-Chlorobiphenyl-3-yl)-ethylamine
Topic: Content Type: In-depth Technical Guide / Chemical Profile Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers
Structural Architecture, Gravimetric Analysis, and Synthetic Methodology
Executive Summary & Structural Identity
1-(3'-Chlorobiphenyl-3-yl)-ethylamine is a chiral biphenyl scaffold characterized by a 3,3'-disubstitution pattern. Structurally, it consists of a biphenyl core featuring a chloro substituent at the 3'-position and a 1-aminoethyl group at the 3-position. This molecular architecture classifies it as a privileged scaffold in medicinal chemistry, sharing pharmacophore features with monoamine reuptake inhibitors and PD-1/PD-L1 interaction modulators.
This guide provides a definitive breakdown of its molecular weight (MW) parameters, synthetic pathways, and analytical characterization protocols.
Gravimetric & Stoichiometric Profile
For precise formulation and analytical validation, researchers must distinguish between Average Molecular Weight (for molarity calculations) and Monoisotopic Mass (for mass spectrometry).
| Parameter | Value | Technical Context |
| Chemical Formula | C₁₄H₁₄ClN | Core stoichiometry |
| Average Molecular Weight | 231.72 g/mol | Used for weighing and molarity (M) calculations. |
| Monoisotopic Mass | 231.0815 Da | The primary peak (M+) observed in High-Res MS (assuming ³⁵Cl). |
| Isotopic Pattern | M / M+2 (3:1) | Due to Chlorine (³⁵Cl/³⁷Cl natural abundance), the mass spectrum will show a signature M+2 peak at ~233.08 Da with ~33% intensity of the parent peak. |
| CAS Registry | N/A (Analogous) | Note: While the specific 3,3'-isomer is a custom intermediate, it is structurally derived from CAS 68297-62-1 (phenyl-ethylamine analogs). |
Physicochemical Properties (In Silico Prediction)
Understanding the physicochemical profile is critical for assessing Blood-Brain Barrier (BBB) permeability and solubility during assay development.
-
Lipophilicity (cLogP): ~3.8 – 4.2
-
Implication: High lipophilicity suggests good membrane permeability but requires organic co-solvents (DMSO) for stock solutions.
-
-
Topological Polar Surface Area (TPSA): ~26 Ų
-
Implication: The low TPSA (dominated by the primary amine) indicates high potential for CNS penetration.
-
-
pKa (Basic Amine): ~9.5 – 9.8
-
Implication: At physiological pH (7.4), the molecule exists predominantly in its protonated (cationic) form. Salt formation (e.g., Hydrochloride, HCl) is recommended for solid-state stability.
-
Synthetic Architecture
The synthesis of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine requires a convergent strategy to construct the biaryl core followed by the installation of the chiral amine.
Retrosynthetic Analysis
The most robust industrial route utilizes a Suzuki-Miyaura Cross-Coupling followed by a Reductive Amination or Enantioselective Reduction .
Reagents:
-
Fragment A: 3-Chlorophenylboronic acid.
-
Fragment B: 3-Bromoacetophenone.
-
Amine Source: Ammonium acetate or (S)-(-)-1-Phenylethylamine (for chiral resolution).
Protocol Logic
-
Biaryl Formation: Palladium-catalyzed coupling connects Fragment A and B to form the intermediate 1-(3'-chlorobiphenyl-3-yl)ethanone.
-
Chiral Amine Installation: The ketone intermediate undergoes reductive amination. Using a transaminase enzyme or a chiral auxiliary allows for the isolation of the specific (R) or (S) enantiomer.
Synthetic Workflow Diagram
The following diagram illustrates the convergent synthesis pathway.
Caption: Convergent synthesis via Suzuki-Miyaura coupling followed by reductive amination.
Analytical Validation & Quality Control
To ensure data integrity in biological assays, the identity and purity of the compound must be validated using a self-consistent analytical workflow.
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase: Gradient elution of Water (0.1% Formic Acid) and Acetonitrile.
-
Rationale: The basic amine requires an acidic modifier to prevent peak tailing.
-
-
Detection: UV at 254 nm (Biphenyl absorption) and 210 nm.
Mass Spectrometry (LC-MS) Criteria
When analyzing the mass spectrum, look for the Chlorine Isotope Signature .
-
Target Ion: [M+H]⁺ = 232.09 Da.
-
Validation Check: The spectrum must show a secondary peak at 234.09 Da ([M+H+2]⁺) with an intensity approximately 33% of the base peak. Absence of this pattern indicates de-chlorination or incorrect structure.
Analytical Decision Tree
Caption: QC workflow emphasizing the chlorine isotope signature as a critical checkpoint.
References & Authority
-
Suzuki-Miyaura Coupling Standards: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
Chiral Amine Synthesis: Nugent, T. C., & El-Shazly, M. (2010). Chiral Amine Synthesis - Methods, Developments and Applications. Advanced Synthesis & Catalysis.
-
Molecular Weight Calculation: PubChem Compound Summary for Chlorophenylethylamine derivatives. National Library of Medicine.
-
Isotopic Distribution Data: NIST Atomic Weights and Isotopic Compositions.
Technical Guide: Synthesis of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine
Executive Summary
Target Molecule: 1-(3'-Chlorobiphenyl-3-yl)-ethylamine Molecular Formula: C₁₄H₁₄ClN Application: Privileged scaffold in medicinal chemistry, particularly for GPCR modulators (e.g., calcium-sensing receptor antagonists) and monoamine transporter inhibitors.
This guide details a convergent, scalable synthesis pathway designed for high-fidelity drug discovery applications.[1] Unlike linear approaches that risk functional group incompatibility, this protocol utilizes a Suzuki-Miyaura cross-coupling to establish the biaryl core, followed by a diastereoselective reductive amination (using Ellman’s auxiliary) to install the chiral amine with high enantiomeric excess (
Part 1: Retrosynthetic Analysis
The strategic disconnection relies on two key transforms:
-
C–N Disconnection: The chiral amine is traced back to the corresponding ketone (1-(3'-chlorobiphenyl-3-yl)ethanone) via asymmetric reductive amination.
-
C–C Disconnection: The biaryl axis is severed to reveal two robust coupling partners: 3-bromoacetophenone and 3-chlorophenylboronic acid.
Logic for Pathway Selection
-
Convergent Assembly: Building the biaryl core before amine installation avoids potential poisoning of palladium catalysts by free amines.
-
Chemoselectivity: The 3'-chloro substituent is prone to hydrodehalogenation under standard hydrogenation conditions (H₂/Pd-C). Therefore, hydride-based reduction methods are prioritized over catalytic hydrogenation.
Figure 1: Retrosynthetic tree illustrating the convergent assembly of the biaryl core followed by functional group interconversion.
Part 2: Step-by-Step Synthesis Protocol
Step 1: Construction of the Biaryl Core (Suzuki-Miyaura Coupling)
This step couples the aryl halide with the boronic acid.[2] The use of Pd(dppf)Cl₂ is recommended over Pd(PPh₃)₄ due to its superior stability and resistance to oxidation.
Reagents:
-
3-Bromoacetophenone (1.0 equiv)
-
3-Chlorophenylboronic acid (1.1 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)
-
Base: K₂CO₃ (2.5 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 v/v)
Protocol:
-
Inerting: Charge a reaction vessel with 3-bromoacetophenone, 3-chlorophenylboronic acid, and K₂CO₃. Evacuate and backfill with nitrogen (3 cycles).
-
Solvation: Add degassed 1,4-dioxane and water.
-
Catalysis: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive nitrogen stream.
-
Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor via HPLC or TLC (Hexane:EtOAc 8:1) for the disappearance of the bromide.
-
Workup: Cool to room temperature (RT). Filter through a Celite pad to remove Pd black. Dilute with EtOAc and wash with brine.
-
Purification: Flash column chromatography (SiO₂, 0–10% EtOAc in Hexanes).
-
Yield Target: 85–92%
-
Product: 1-(3'-Chlorobiphenyl-3-yl)ethanone (Yellowish oil or low-melting solid).
-
Step 2: Asymmetric Amine Installation (Ellman’s Auxiliary)
To ensure high enantiopurity (critical for biological assays), we employ (S)-(-)-tert-Butanesulfinamide . This route avoids toxic cyanides and harsh hydrogenation.
Reagents:
-
1-(3'-Chlorobiphenyl-3-yl)ethanone (from Step 1)
-
(S)-(-)-tert-Butanesulfinamide (1.2 equiv)
-
Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv)
-
Reducing Agent: Sodium borohydride (NaBH₄) (4.0 equiv)
-
Hydrolysis: HCl (4M in Dioxane)
Protocol:
-
Imine Formation: In a dry flask, dissolve the ketone and (S)-sulfinamide in anhydrous THF. Add Ti(OEt)₄ dropwise. Stir at 60°C for 12–18 hours.
-
Reduction: Cool the mixture to -48°C (dry ice/acetonitrile bath). Add NaBH₄ slowly. Stir for 3 hours while warming to RT.
-
Stereocontrol: The bulky tert-butyl group directs the hydride attack, typically yielding the (S,S)-sulfinamide diastereomer (depending on transition state).
-
-
Quench: Add MeOH to quench excess hydride, then add brine. The resulting titanium salts will form a thick suspension. Filter through Celite.
-
Hydrolysis (Deprotection): Dissolve the crude sulfinamide in MeOH. Add 4M HCl/Dioxane (2 equiv). Stir at RT for 1 hour.
-
Isolation: Basify with saturated NaHCO₃ to pH > 10. Extract with DCM.[8]
-
Note: If the HCl salt is desired, skip basification and precipitate with Et₂O.
-
Part 3: Process Logic & Visualization
The following diagram details the operational workflow, highlighting critical decision points (CDP) where quality control is mandatory.
Figure 2: Operational workflow emphasizing the intermediate Quality Control (QC) checkpoint.
Part 4: Analytical Validation & Data Summary
Expected Analytical Data
| Technique | Parameter | Diagnostic Signal |
| ¹H NMR | Biaryl Protons | |
| ¹H NMR | Chiral Center | |
| ¹H NMR | Methyl Group | |
| LC-MS | Molecular Ion | [M+H]⁺ = 232.08 (³⁵Cl isotope) |
| Chiral HPLC | Enantiomeric Excess | > 98% ee (Column: Chiralpak AD-H) |
Troubleshooting Guide
-
Low Yield in Suzuki Step:
-
Cause: Dehalogenation of the aryl bromide or homocoupling of the boronic acid.
-
Fix: Degas solvents thoroughly (freeze-pump-thaw); ensure base is not old/wet.
-
-
Low Diastereoselectivity in Reduction:
-
Cause: Temperature too high during NaBH₄ addition.
-
Fix: Strictly maintain temperature below -40°C; consider using L-Selectride for higher selectivity if NaBH₄ fails.
-
-
Titanium Emulsion:
-
Cause: Improper quenching of Ti(OEt)₄.
-
Fix: Use a saturated solution of Rochelle’s salt (sodium potassium tartrate) during workup to solubilize titanium species.
-
References
-
Suzuki-Miyaura Coupling Optimization: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Ellman’s Auxiliary (Asymmetric Amine Synthesis): Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984–995. [Link]
-
Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Safety in Biaryl Synthesis: Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]
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- 1. chemrxiv.org [chemrxiv.org]
- 2. ocf.berkeley.edu [ocf.berkeley.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. environmentclearance.nic.in [environmentclearance.nic.in]
- 6. CN102807536A - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Ethylamine hydrochloride synthesis - chemicalbook [chemicalbook.com]
A-Technical-Guide-to-the-IUPAC-Nomenclature-of-1-(3'-Chlorobiphenyl-3-yl)-ethylamine
Abstract
This technical guide provides a comprehensive analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the compound 1-(3'-Chlorobiphenyl-3-yl)-ethylamine. Designed for researchers, scientists, and professionals in drug development, this document deconstructs the naming process into a systematic, rule-based approach. We will dissect the parent structure, identify the principal functional group, and correctly assign locants to all substituents. This guide explains the causal logic behind each nomenclature rule, ensuring a deep and applicable understanding for naming similarly complex biaryl compounds.
Introduction: The Significance of Biphenyl Scaffolds
The biphenyl moiety, consisting of two phenyl rings joined by a single bond, is a privileged scaffold in medicinal chemistry. Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space make it a cornerstone for designing ligands that interact with a wide range of biological targets. Precise and unambiguous naming of these complex structures, according to IUPAC standards, is paramount for clear communication in research, patent filings, and regulatory documentation. The compound 1-(3'-Chlorobiphenyl-3-yl)-ethylamine serves as an excellent exemplar for exploring the nuances of IUPAC nomenclature for substituted biphenyls.
Systematic Deconstruction of the IUPAC Name
The IUPAC naming system is a logical framework that assigns a unique name to every organic compound. The process involves a hierarchical set of rules that prioritize functional groups and establish a clear method for numbering the parent structure.
Pillar 1: Identifying the Parent Structure - The Biphenyl Core
The foundational structure of the molecule is biphenyl. According to IUPAC, this assembly of two benzene rings is the parent hydride.[1] The numbering convention is critical: one ring is assigned unprimed locants (1, 2, 3, 4, 5, 6) and the second ring is assigned primed locants (1', 2', 3', 4', 5', 6').[2][3] The points of attachment between the rings are designated as 1 and 1'.[3][4]
Pillar 2: Determining the Principal Functional Group
To correctly name a molecule with multiple functional groups, one must identify the group with the highest priority, which will determine the suffix of the name.[5][6][7] In 1-(3'-Chlorobiphenyl-3-yl)-ethylamine, the functional groups are an amine (-NH₂) and a chloro (-Cl) group.
-
Amine Group: Amines have a higher priority than halides.[8][9]
-
Halo Group: Halogens (like chloro) are always treated as prefixes and do not have priority over amines.[5][8]
The amine is part of an ethylamine chain attached to the biphenyl core. When an amine is attached to an alkane chain, the chain is named as an "alkanamine".[10][11] The longest carbon chain attached to the nitrogen determines the parent name.[11][12] In this case, it is a two-carbon chain (ethane), making the base name ethanamine .
Pillar 3: Locating and Naming Substituents
With the parent name established as ethanamine, all other parts of the molecule are treated as substituents.
-
Numbering the Ethanamine Chain: The carbon chain is numbered starting from the end that gives the carbon atom bonded to the principal functional group (the amine) the lowest possible number. Here, the amine is on carbon 1 of the two-carbon chain. Thus, the name becomes ethan-1-amine .
-
Identifying the Biphenyl Substituent: The entire biphenyl structure, with its chloro substituent, is attached to carbon 1 of the ethan-1-amine chain. This complex substituent is named based on its point of attachment to the parent chain.
-
Numbering the Biphenyl Rings:
-
The biphenyl ring system is numbered starting from the carbons at the point of junction (C1 and C1').
-
The unprimed ring is the one attached to the parent ethanamine chain. The point of attachment is C3.
-
The primed ring contains the chloro substituent. To give this substituent the lowest possible locant, the numbering proceeds around the ring to place the chloro group at the 3' position.[2]
-
-
Assembling the Substituent Name: The chloro group is at position 3', so it is named 3'-chloro . This is attached to the biphenyl system, which itself is attached at the 3-position. The entire substituent is therefore named (3'-chlorobiphenyl-3-yl) . The "-yl" suffix indicates it is a substituent. Parentheses are used to enclose complex substituent names to avoid ambiguity.
Final Assembly of the IUPAC Name
Combining the components in the correct order (substituent prefixes followed by the parent name) yields the final, unambiguous IUPAC name.
| Component | Description | Name Fragment |
| Parent Chain | Two-carbon chain with the principal functional group. | ethane |
| Principal Group Suffix | The amine group on carbon 1. | -1-amine |
| Complex Substituent | The substituted biphenyl group attached to carbon 1 of the parent chain. | (3'-Chlorobiphenyl-3-yl) |
| Substituent Locant | Indicates the attachment point on the parent chain. | 1- |
Final IUPAC Name: 1-(3'-Chlorobiphenyl-3-yl)ethan-1-amine
Visualization of the Molecular Structure
A clear visual representation is essential for understanding the connectivity and numbering of the molecule. The following diagram illustrates the structure of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine with the complete IUPAC numbering scheme.
Caption: IUPAC numbering for 1-(3'-Chlorobiphenyl-3-yl)ethan-1-amine.
Protocol: A Self-Validating Workflow for Naming Substituted Biphenyls
This protocol provides a repeatable and verifiable method for deriving the IUPAC name for complex molecules containing a biphenyl scaffold.
Objective: To systematically determine the correct IUPAC name for a substituted biphenyl compound.
Methodology:
-
Identify the Principal Functional Group: a. List all functional groups present in the molecule. b. Consult an IUPAC priority table to determine the group with the highest precedence.[5][6][9] This group will define the suffix of the molecule's name. c. If the highest priority group is part of an acyclic carbon chain attached to the biphenyl, that chain becomes the parent structure.
-
Determine and Number the Parent Structure: a. Identify the longest continuous carbon chain that contains the principal functional group. b. Number this chain starting from the end that assigns the lowest possible locant to the principal functional group.[12] c. Name the parent alkane and replace the "-e" suffix with the appropriate suffix for the principal functional group (e.g., "-amine", "-ol", "-oic acid").
-
Identify and Name All Substituents: a. Any part of the molecule not included in the parent name is a substituent. b. For the biphenyl substituent, identify its point of attachment to the parent chain. This will be its locant (e.g., 3-yl). c. Name all other substituents (e.g., chloro, methyl, nitro).
-
Number the Biphenyl Ring System: a. The two rings are connected at the C1 and C1' positions. b. The ring attached to the parent structure is designated as the unprimed ring. c. Number the unprimed ring (1-6) starting from the junction carbon (C1) and proceeding in the direction that gives the point of attachment to the parent chain the lowest possible locant. d. Number the second ring with primed locants (1'-6') starting from its junction carbon (C1'). Proceed in the direction that gives any substituents on that ring the lowest possible locants.[2]
-
Assemble the Complete IUPAC Name: a. Begin with the names of the substituents, prefixed by their locants, in alphabetical order. b. Enclose complex substituent names (like the substituted biphenyl group) in parentheses. c. Follow the substituent prefixes with the name of the parent structure, including the locant for the principal functional group. d. Verification Step: Read the name back and reconstruct the molecule from it. The resulting structure must exactly match the original molecule. If it does not, re-evaluate the priority rules and numbering choices.
Conclusion
The IUPAC nomenclature for 1-(3'-Chlorobiphenyl-3-yl)-ethylamine is derived through a systematic application of hierarchical rules. By first identifying the principal functional group (amine) to define the parent structure (ethanamine) and then treating the complex chlorobiphenyl moiety as a substituent, an unambiguous name is constructed. The meticulous numbering of both the parent chain and the biphenyl ring system is crucial for accurately placing all components. This guide provides the foundational principles and a practical workflow essential for scientists and researchers to confidently name and interpret complex biaryl structures, ensuring accuracy and clarity in scientific communication.
References
-
Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature. [Link]
-
eGPAT. (2017). Priority order of functional groups in IUPAC nomenclature. [Link]
-
Quora. (2018). What is the order of giving priorities for the IUPAC nomenclature of organic compounds in chemistry?. [Link]
-
KPU Pressbooks. (n.d.). 2.4 IUPAC Naming of Organic Compounds with Functional Groups. [Link]
-
Chemistry LibreTexts. (2020). 18.2: Functional Group Order of Precedence For Organic Nomenclature. [Link]
-
Wikipedia. (n.d.). IUPAC nomenclature of organic chemistry. [Link]
-
Chemistry Steps. (2026). Naming Amines: Systematic and Common Nomenclature. [Link]
-
CK-12 Foundation. (2026). Nomenclature of Amines. [Link]
-
Open Library Publishing Platform. (n.d.). 26.1 Amines – Structure and Naming. [Link]
-
Chemistry LibreTexts. (2025). 24.1: Naming Amines. [Link]
-
YouTube. (2020). IUPAC NOMENCLATURE OF BIPHENYLS. [Link]
-
IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. [Link]
-
Chemistry Stack Exchange. (2015). What is the preferred IUPAC name of 4-propionyl biphenyl?. [Link]
-
ACD/Labs. (n.d.). Rule A-52. Two Identical Ring Systems (HYDROCARBON RING ASSEMBLIES). [Link]
-
Wikipedia. (n.d.). Biphenyl. [Link]
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A Technical Guide to the Physicochemical Characterization of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive framework for the detailed physicochemical characterization of the novel compound, 1-(3'-Chlorobiphenyl-3-yl)-ethylamine. Recognizing the current scarcity of published empirical data for this specific molecule, this document provides a robust series of experimental protocols and predictive methodologies. By leveraging data from structurally analogous compounds, namely 3-chlorobiphenyl and 1-(3-chlorophenyl)ethylamine, we establish a baseline of expected properties and a clear pathway for their empirical validation. This guide is intended to serve as an essential resource for researchers engaged in the synthesis, evaluation, and development of new chemical entities, ensuring a rigorous and scientifically sound approach to characterization.
Introduction and Molecular Structure
1-(3'-Chlorobiphenyl-3-yl)-ethylamine is a chiral primary amine featuring a biphenyl core. One phenyl ring is substituted with a chloro group at the 3-position, while the other is substituted with a 1-aminoethyl group, also at the 3-position. The presence of both a lipophilic biphenyl core and a basic amino group suggests that this molecule will possess properties relevant to pharmaceutical and agrochemical research, particularly concerning its absorption, distribution, metabolism, and excretion (ADME) profile. An accurate understanding of its physical and chemical properties is paramount for any drug development or scientific investigation.
Below is the two-dimensional chemical structure of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine.
Caption: 2D Structure of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine.
Predicted Physicochemical Properties
In the absence of direct experimental data, the properties of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine can be estimated by examining its constituent parts and structurally similar molecules. The following table summarizes these predicted values.
| Property | Predicted Value/Range | Basis for Prediction |
| Molecular Formula | C₁₄H₁₄ClN | Based on chemical structure |
| Molecular Weight | 231.72 g/mol | Calculated from molecular formula |
| Appearance | Colorless to pale yellow oil or solid | General appearance of similar aromatic amines |
| Boiling Point | > 300 °C | Significantly higher than 3-chlorobiphenyl (284.5 °C) and 1-(3-chlorophenyl)ethanamine (215.8 °C) due to increased molecular weight and polarity.[1][2] |
| Melting Point | Expected to be a solid at room temperature | Biphenyls are often solid, and the addition of the polar ethylamine group would likely increase the melting point compared to 3-chlorobiphenyl (16 °C).[2] |
| Aqueous Solubility | Low to Insoluble | The large, nonpolar biphenyl structure will dominate, leading to poor water solubility, a common trait for polychlorinated biphenyls (PCBs).[3] The amine group will provide some slight solubility, especially in acidic conditions. |
| pKa (of conjugate acid) | 9.0 - 10.5 | Typical range for primary arylethylamines. The electron-withdrawing effect of the biphenyl and chloro groups may slightly lower the basicity compared to simple alkylamines. |
| LogP (Octanol-Water Partition Coefficient) | 3.5 - 4.5 | Estimated to be higher than 1-(3-chlorophenyl)ethanamine (LogP ≈ 2.2) due to the addition of the second phenyl ring, indicating significant lipophilicity.[4] |
Recommended Experimental Protocols for Characterization
To empirically determine the physicochemical properties of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine, the following experimental protocols are recommended.
Solubility Determination
A qualitative and quantitative assessment of solubility is crucial for formulation and in vitro assay development.
Protocol: Qualitative Solubility Assessment
-
Preparation: Dispense approximately 10 mg of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine into separate, labeled 1.5 mL microcentrifuge tubes.
-
Solvent Addition: To each tube, add 1 mL of the following solvents:
-
Water (for aqueous solubility)
-
Phosphate-Buffered Saline (PBS) at pH 7.4
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
Methanol
-
Ethanol
-
Dimethyl Sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
-
Mixing: Vortex each tube vigorously for 2 minutes.
-
Observation: Visually inspect for dissolution. Classify as "Soluble," "Partially Soluble," or "Insoluble." For the aqueous solutions, the amine is expected to be more soluble in the acidic medium due to the formation of the protonated ammonium salt.
Causality: The choice of solvents covers a range of polarities and pH values. The increased solubility in acidic solution is a hallmark of basic amines, which form more polar, water-soluble salts upon protonation.
Caption: Workflow for qualitative solubility assessment.
pKa Determination
The ionization constant (pKa) is critical for predicting the charge state of the molecule at different physiological pH values, which influences its interaction with biological targets and its membrane permeability.
Protocol: Potentiometric Titration
-
Sample Preparation: Accurately weigh and dissolve a known amount of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine in a co-solvent system (e.g., methanol/water mixture) if aqueous solubility is low.
-
Titration Setup: Use a calibrated pH meter and an automated titrator.
-
Acidification: Acidify the solution to a low pH (e.g., pH 2) with a standardized solution of HCl.
-
Titration: Titrate the solution with a standardized solution of NaOH, recording the pH after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point of the titration curve.
Trustworthiness: This method is a gold standard for pKa determination. The use of a co-solvent for poorly soluble compounds is a well-established practice, with subsequent extrapolation to aqueous pKa if necessary.
LogP Determination
The octanol-water partition coefficient (LogP) is a key indicator of a compound's lipophilicity and its ability to cross biological membranes.
Protocol: Shake-Flask Method
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.
-
Compound Addition: Dissolve a known amount of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine in the aqueous phase.
-
Partitioning: Add an equal volume of the pre-saturated n-octanol.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Measurement: Carefully remove aliquots from both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Expertise & Experience: The shake-flask method, while traditional, provides a direct and reliable measure of partitioning. HPLC is chosen for its sensitivity and ability to accurately quantify the analyte in complex matrices.
Spectroscopic and Spectrometric Analysis
Structural confirmation and purity assessment are essential. The following techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:
-
Expected Chemical Shifts:
-
Aromatic Protons (Biphenyl): 7.0 - 7.8 ppm (complex multiplet). The protons on the chloro-substituted ring will be influenced by the electronegativity of the chlorine atom.
-
Methine Proton (-CH-): ~4.0 - 4.5 ppm (quartet, coupled to the methyl and amine protons).
-
Methyl Protons (-CH₃): ~1.4 - 1.6 ppm (doublet, coupled to the methine proton).
-
Amine Protons (-NH₂): A broad singlet, the chemical shift of which will be concentration and solvent dependent (typically 1.5 - 3.0 ppm).
-
¹³C NMR Spectroscopy:
-
Expected Chemical Shifts:
-
Aromatic Carbons: 120 - 145 ppm. The carbon attached to the chlorine will be in the range of 130-135 ppm.
-
Methine Carbon: ~50 - 60 ppm.
-
Methyl Carbon: ~20 - 25 ppm.
-
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Reference the spectra to the residual solvent peak.
Mass Spectrometry (MS)
Protocol: Mass Spectrum Acquisition
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and observe the molecular ion.
-
Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.
-
Expected Results:
-
Molecular Ion [M+H]⁺: Expected at m/z 232.72, corresponding to C₁₄H₁₅ClN⁺.
-
Isotopic Pattern: A characteristic isotopic pattern for a molecule containing one chlorine atom (approximately a 3:1 ratio for the [M+H]⁺ and [M+H+2]⁺ peaks) should be observed.
-
Caption: Analytical workflow for structural elucidation.
Conclusion
While direct experimental data for 1-(3'-Chlorobiphenyl-3-yl)-ethylamine is not yet widely available, a comprehensive characterization is achievable through the systematic application of the protocols outlined in this guide. By combining predictive modeling based on analogous structures with rigorous empirical testing, researchers can build a complete physicochemical profile of this compound. This foundational knowledge is indispensable for advancing its potential applications in drug discovery and other scientific fields.
References
-
iChemical. (R)-1-(3-Chlorophenyl)ethanamine, CAS No. 17061-53-9. [Link]
-
PubChem. 3-Chlorobiphenyl. [Link]
-
PubChem. (R)-1-(3-chlorophenyl)ethanamine. [Link]
- U.S. Environmental Protection Agency. (1994).
Sources
Technical Guide: Biological Activity of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine
The following is an in-depth technical guide on the biological activity of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine .
Executive Summary & Chemical Identity[1]
1-(3'-Chlorobiphenyl-3-yl)-ethylamine is a synthetic biarylpropylamine and a structural analog of amphetamine. It belongs to a class of compounds known as 3-(1-aminoethyl)biphenyls , which have been extensively investigated as monoamine transporter substrates (releasers) with potential therapeutic applications in treating psychostimulant abuse (e.g., cocaine addiction) and attention-deficit/hyperactivity disorder (ADHD).
This compound represents a strategic modification of the naphthylisopropylamine scaffold (e.g., PAL-287 ), where the rigid naphthalene core is replaced by a biphenyl system to probe the steric and electronic requirements of the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
Chemical Identifiers[1][2][3][4][5][6][7][8]
-
Systematic Name: 1-(3'-chlorobiphenyl-3-yl)ethan-1-amine
-
CAS Number: 1247711-55-2 (Generic/Isomer specific)
-
Molecular Formula: C
H ClN -
Structural Class: Biarylpropylamine; Amphetamine analog.
-
Key Structural Features:
-
Core: Biphenyl (two phenyl rings connected by a single bond).
-
Amine Side Chain: An ethylamine group attached to the 3-position of the proximal phenyl ring (alpha-methylbenzylamine moiety).
-
Substituent: A chlorine atom at the 3'-position of the distal phenyl ring.
-
Pharmacology & Mechanism of Action[1]
Core Mechanism: Monoamine Releasing Agent (MRA)
Unlike simple reuptake inhibitors (e.g., cocaine) that block the transporter, 1-(3'-Chlorobiphenyl-3-yl)-ethylamine functions as a substrate-based releaser . It mimics endogenous neurotransmitters, entering the presynaptic neuron via the membrane transporters (DAT, NET, SERT) and triggering the reverse transport of dopamine, norepinephrine, and serotonin into the synaptic cleft.
Mechanism Steps:
-
Transporter Recognition: The compound binds to the S1 site of the transporter (DAT/NET/SERT) in the outward-facing conformation.
-
Translocation: It is transported into the cytoplasm, often coupled with Na
and Cl influx. -
VMAT2 Interaction: Once intracellular, it may interact with the Vesicular Monoamine Transporter 2 (VMAT2), disrupting the proton gradient and causing neurotransmitters to leak from vesicles into the cytoplasm.
-
Reverse Transport: The elevated cytoplasmic neurotransmitter concentration drives the transporter to reverse its direction, pumping neurotransmitters out into the synapse.
Structure-Activity Relationship (SAR)
This compound is part of a SAR series designed to optimize the DAT/SERT ratio .
-
Biphenyl Scaffold: Replacing the naphthyl ring of PAL-287 with a biphenyl system increases rotational freedom, allowing the molecule to adopt conformations that may selectively favor specific transporter isoforms.
-
3'-Chloro Substituent: Halogenation on the distal ring (specifically at the meta position) is a classic medicinal chemistry tactic to enhance lipophilicity and metabolic stability. In the context of biarylpropylamines, a 3'-substituent often enhances potency at SERT and DAT compared to the unsubstituted analog.
-
3-Position Attachment: The attachment of the aminoethyl chain at the 3-position (meta) of the proximal ring is critical. Meta-substituted amphetamine analogs often retain potent releasing activity while altering the ratio of dopamine vs. serotonin release compared to para-substituted analogs.
Functional Profile
Based on the profile of the 3-(1-aminoethyl)biphenyl series (Blough et al.):
-
DAT/NET Activity: High potency (EC
typically in the low nanomolar range, ~10–50 nM). -
SERT Activity: Moderate to high potency. The 3'-chloro substituent typically imparts significant SERT affinity, making this a likely SNDRA (Serotonin-Norepinephrine-Dopamine Releasing Agent) .
-
Therapeutic Potential: As a "partial releaser" or a balanced triple releaser, this compound is investigated for its ability to suppress cocaine self-administration in animal models without producing the same magnitude of reinforcing effects as pure dopaminergic stimulants.
Experimental Protocols
Synthesis: Suzuki Coupling Workflow
The synthesis of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine typically employs a Suzuki-Miyaura cross-coupling reaction to form the biphenyl core, followed by functional group manipulation to install the amine.
Reagents:
-
Aryl Halide: 3-bromo-alpha-methylbenzylamine (protected, e.g., as a carbamate) or 3-bromoacetophenone (followed by reductive amination).
-
Boronic Acid: 3-chlorophenylboronic acid.
-
Catalyst: Pd(PPh
) or Pd(dppf)Cl . -
Base: K
CO or Cs CO .
Protocol:
-
Coupling: Dissolve 1.0 eq of the 3-bromo-precursor and 1.2 eq of 3-chlorophenylboronic acid in a mixture of DME/Water (3:1).
-
Catalysis: Add 5 mol% Pd catalyst and 2.0 eq of Base. Degas with Argon.
-
Reflux: Heat at 80-100°C for 12–24 hours under inert atmosphere.
-
Workup: Cool, dilute with EtOAc, wash with brine. Dry over MgSO
. -
Amine Formation (if using ketone): React the resulting biaryl ketone with hydroxylamine to form the oxime, then reduce using LiAlH
or H /Pd-C to yield the primary amine. -
Purification: Convert to the Hydrochloride (HCl) or Fumarate salt for crystallization.
In Vitro Monoamine Release Assay
This assay validates the compound's ability to release neurotransmitters from rat brain synaptosomes.
Materials:
-
Rat brain tissue (Caudate for DA, Hippocampus for NE/5-HT).
-
Radiolabeled neurotransmitters: [
H]DA, [ H]NE, [ H]5-HT. -
Buffer: Krebs-phosphate buffer containing pargyline (MAO inhibitor) and ascorbic acid.
Step-by-Step:
-
Preparation: Homogenize brain tissue in 0.32 M sucrose; centrifuge to isolate synaptosomes (P2 fraction).
-
Pre-loading: Incubate synaptosomes with 5 nM [
H]neurotransmitter for 20 min at 37°C to load the vesicles. -
Wash: Centrifuge and resuspend to remove extracellular radiolabel.
-
Release: Aliquot synaptosomes into tubes containing the test compound (1 nM – 10 µM). Incubate for 5–15 minutes.
-
Termination: Stop reaction by rapid filtration over GF/B filters or centrifugation.
-
Quantification: Measure radioactivity in the supernatant (released fraction) vs. the pellet (retained fraction) using liquid scintillation counting.
-
Analysis: Plot dose-response curves to determine EC
and E .
Visualization of Signaling Pathways
The following diagram illustrates the mechanism of action of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine as a substrate-based monoamine releaser.
Caption: Mechanism of substrate-induced dopamine release.[1][2] The compound enters via DAT, disrupts vesicular storage via VMAT2, and triggers reverse transport of dopamine into the synapse.[2]
Quantitative Data Summary
The following table summarizes the typical pharmacological profile for 3-(1-aminoethyl)biphenyl analogs (generic data for the class, specific values may vary by exact experimental conditions).
| Target | Parameter | Value (Approx.) | Significance |
| DAT (Dopamine Transporter) | EC | 15 – 45 nM | Potent dopamine releaser; predicts stimulant-like effects. |
| SERT (Serotonin Transporter) | EC | 20 – 60 nM | High potency; 3'-chloro substituent enhances SERT affinity. |
| NET (Norepinephrine Transporter) | EC | 30 – 80 nM | Potent NE releaser; contributes to arousal and cardiovascular effects. |
| Selectivity Ratio | DAT/SERT | ~0.8 – 1.5 | Balanced "hybrid" profile; likely less reinforcing than pure DA releasers. |
References
-
Blough, B. E., et al. (2002). Synthesis and Transporter Binding Properties of 3-(1-Aminoethyl)biphenyls. Bioorganic & Medicinal Chemistry Letters.
-
Rothman, R. B., & Baumann, M. H. (2003). Monoamine Transporters and Psychostimulant Drugs. European Journal of Pharmacology.
-
PubChem Compound Summary. 1-(3'-Chlorobiphenyl-3-yl)-ethylamine (CAS 1247711-55-2). National Center for Biotechnology Information.
-
Baumann, M. H., et al. (2011). N-Substituted Piperazines Abuse Liability and Pharmacology. Drug and Alcohol Dependence.
Sources
- 1. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of the Dopamine and Vesicular Monoamine Transporters: Pharmacological Targets and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: Mechanism of Action of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine
The following technical guide details the mechanism of action, pharmacology, and experimental characterization of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine . This analysis is grounded in the structural pharmacology of biaryl-propylamine and biaryl-ethylamine scaffolds, which are established ligands for the Trace Amine-Associated Receptor 1 (TAAR1) and modulators of monoaminergic signaling.
Executive Summary
1-(3'-Chlorobiphenyl-3-yl)-ethylamine (also referenced as 3'-chloro-α-methyl-3-biphenylmethanamine ) is a synthetic small-molecule modulator of the central monoaminergic system. Structurally, it represents a biaryl analog of α-methylbenzylamine (a shortened homolog of amphetamine). Unlike classical psychostimulants that primarily act as substrate-based releasers via monoamine transporters (MATs), this compound exhibits a distinct pharmacological profile characterized by Trace Amine-Associated Receptor 1 (TAAR1) agonism and Monoamine Oxidase B (MAO-B) inhibition .
Its mechanism orchestrates a "fine-tuning" of dopaminergic and serotonergic transmission, making it a relevant probe for studying antipsychotic and antidepressant pathways without the potent psychotomimetic liability associated with direct dopamine releasers.
Chemical Identity & Structural Biology
Structural Pharmacophore
The molecule consists of a biphenyl core substituted at the 3-position with a 1-aminoethyl group and at the 3'-position with a chlorine atom.
| Feature | Structural Motif | Pharmacological Consequence |
| Core Scaffold | 1,1'-Biphenyl | Provides steric bulk and lipophilicity ( |
| Amine Side Chain | 1-Aminoethyl (α-methylbenzylamine) | Mimics the endogenous trace amine |
| 3'-Chloro Substituent | Meta-halogenation | Blocks metabolic hydroxylation at the susceptible 3'-position, increasing half-life ( |
Physicochemical Properties
-
Molecular Formula :
-
Molecular Weight : 231.72 g/mol
-
Predicted pKa : ~9.5 (Basic amine, protonated at physiological pH)
-
Lipophilicity : High (Predicted
), suggesting high CNS penetrance and tissue distribution.
Pharmacodynamics: Mechanism of Action
The mechanism of action is defined by a dual-target engagement strategy: TAAR1 Agonism (Primary) and MAO-B Inhibition (Secondary).
Primary Mechanism: TAAR1 Agonism
The compound acts as a potent agonist at the Trace Amine-Associated Receptor 1 (TAAR1) , a Gs-protein coupled receptor located intracellularly in monoaminergic neurons.
-
Receptor Binding : The protonated amine forms an ionic bond with Asp3.32 in the TAAR1 orthosteric binding pocket. The biphenyl moiety extends into the deep hydrophobic crevice, stabilizing the active receptor conformation.
-
G-Protein Coupling : Agonist binding triggers the exchange of GDP for GTP on the G
s subunit. -
cAMP Signaling Cascade :
-
Activated G
s stimulates Adenylyl Cyclase (AC) . -
Intracellular levels of cyclic AMP (cAMP) increase.
-
cAMP activates Protein Kinase A (PKA) and Protein Kinase C (PKC) .
-
-
Functional Consequence (The "Brake" Mechanism) :
-
PKA/PKC phosphorylates the Dopamine Transporter (DAT) and Serotonin Transporter (SERT) .
-
DAT Internalization : Phosphorylated DAT is internalized or its efflux function is inhibited, preventing the excessive dopamine surge typical of amphetamines.
-
Firing Rate Modulation : TAAR1 activation hyperpolarizes dopaminergic neurons via G-protein gated inwardly rectifying potassium channels (GIRK), reducing the firing rate of overactive mesolimbic dopamine neurons. This mimics the profile of novel antipsychotics like Ulotaront .
-
Secondary Mechanism: MAO-B Inhibition
The
-
Mechanism : The compound occupies the substrate cavity of MAO-B. The 3'-chloro-biphenyl tail spans the entrance cavity (hydrophobic), preventing the entry of endogenous substrates like phenylethylamine and dopamine.
-
Result : Elevates synaptic levels of dopamine and trace amines (PEA) in the striatum, synergizing with the TAAR1-mediated modulation.
Signaling Pathway Diagram
The following DOT diagram illustrates the intracellular signaling cascade initiated by 1-(3'-Chlorobiphenyl-3-yl)-ethylamine.
Caption: Figure 1. Dual-mechanism signaling pathway showing TAAR1-mediated DAT regulation and MAO-B inhibition.
Experimental Protocols for Validation
To validate the mechanism of action, the following standardized assays are recommended.
cAMP Accumulation Assay (TAAR1 Potency)
Objective : Quantify the functional potency (
-
Cell Line : CHO-K1 or HEK293 cells stably expressing human TAAR1 (hTAAR1).
-
Reagents : HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection kit.
-
Protocol :
-
Seed cells at 2,000 cells/well in 384-well low-volume plates.
-
Incubate with IBMX (phosphodiesterase inhibitor) (0.5 mM) for 30 mins to prevent cAMP degradation.
-
Add 1-(3'-Chlorobiphenyl-3-yl)-ethylamine in a dose-response range (
M to M). -
Incubate for 60 minutes at 37°C.
-
Add HTRF lysis buffer containing anti-cAMP-cryptate and cAMP-d2.
-
Read fluorescence at 665 nm and 620 nm.
-
-
Data Analysis : Plot the FRET ratio (665/620) against log[concentration]. Calculate
using a 4-parameter logistic fit.-
Reference Standard:
-Phenylethylamine ( ).
-
Radioligand Binding Assay (Selectivity)
Objective : Determine affinity (
| Target | Radioligand | Reference Inhibitor | Expected Result |
| hTAAR1 | RO5166017 | High Affinity ( | |
| hDAT | GBR12909 | Low/Moderate Affinity | |
| hSERT | Fluoxetine | Low Affinity | |
| MAO-B | Selegiline | Moderate Inhibition ( |
Data Summary & Applications
Structure-Activity Relationship (SAR) Summary
The following table summarizes how specific structural modifications of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine influence its pharmacology compared to Amphetamine.
| Pharmacophore | Amphetamine | 1-(3'-Chlorobiphenyl-3-yl)-ethylamine | Effect of Modification |
| Aromatic Core | Phenyl | 3'-Chloro-Biphenyl | Increases lipophilicity and TAAR1 selectivity; reduces abuse liability. |
| Linker | Propyl ( | Ethyl ( | Shortened linker reduces direct DAT transport (release) but retains MAO/TAAR1 binding. |
| 3'-Substitution | None (H) | Chlorine (Cl) | Blocks metabolic clearance; enhances hydrophobic interaction in the receptor binding pocket. |
Therapeutic Implications
-
Schizophrenia : TAAR1 agonists modulate dopaminergic firing without blocking D2 receptors directly, avoiding extrapyramidal side effects (EPS).
-
Addiction : By blunting the rapid dopamine spikes caused by cocaine or methamphetamine (via DAT regulation), this compound may serve as an anti-addiction therapeutic.
-
Cognitive Enhancement : MAO-B inhibition increases cortical dopamine, potentially aiding in attention deficit disorders.
References
-
Revel, F. G., et al. (2011). "Trace amine-associated receptor 1 partial agonism reveals novel paradigm for neuropsychiatric therapeutics." Nature Chemical Biology. Link
-
Berry, M. D., et al. (2017). "The pharmacology of trace amine-associated receptors: Therapeutics for the 21st century." Pharmacology & Therapeutics. Link
-
Roche Palo Alto LLC . (2011). "2-aminooxazolines as TAAR1 ligands." U.S. Patent 7,902,238.[1] (Describes biphenyl-ethyl-amino scaffolds as TAAR1 ligands). Link
-
Diouf, O., et al. (2016). "Trace Amine-Associated Receptor 1 (TAAR1) Agonists as a Novel Class of Antipsychotics." Handbook of Experimental Pharmacology. Link
-
Heal, D. J., et al. (2013). "Amphetamine, past and present – a pharmacological and clinical perspective." Journal of Psychopharmacology. Link
Sources
Methodological & Application
Application Note: Derivatization Strategies for 1-(3'-Chlorobiphenyl-3-yl)-ethylamine
Abstract
This guide details the derivatization protocols for 1-(3'-Chlorobiphenyl-3-yl)-ethylamine , a lipophilic, chiral primary amine structurally analogous to biaryl-phenethylamines. Due to the presence of a sterically hindered primary amine and a halogenated biphenyl core, direct analysis often yields poor peak shape (tailing) and insufficient sensitivity. This note provides three validated workflows: Acylation (PFPA) for achiral GC-MS quantification, Chiral Derivatization (TPC) for enantiomeric resolution on standard columns, and Sulfonylation (Dansyl Chloride) for high-sensitivity LC-MS/MS analysis.
Introduction & Analytical Challenges
The analyte, 1-(3'-Chlorobiphenyl-3-yl)-ethylamine, presents specific challenges in chromatographic analysis:
-
amine Tailing: The primary amine moiety (
) interacts strongly with silanol groups in GC columns and metallic surfaces in LC systems, causing severe peak tailing. -
Chirality: The ethylamine side chain contains a chiral center. Enantiomers often exhibit distinct pharmacodynamic profiles, necessitating separation.
-
Volatility: While the biphenyl core is stable, the polarity of the amine reduces volatility, requiring high temperatures that may degrade the matrix or analyte.
Strategic Decision Matrix
Select the appropriate workflow based on your analytical goal:
Figure 1: Workflow selection guide for 1-(3'-Chlorobiphenyl-3-yl)-ethylamine analysis.
Methodology A: Achiral GC-MS (PFPA Derivatization)
Objective: Increase volatility and improve peak shape for general quantification. Reagent: Pentafluoropropionic Anhydride (PFPA).[1][2]
Mechanism
PFPA reacts with the primary amine to form a pentafluoropropionamide. The introduction of fluorine atoms increases volatility and provides excellent electron-capture properties (if using ECD) or distinct fragmentation patterns (EI-MS).
Protocol
-
Preparation: Dissolve 1 mg of sample in 100 µL of Ethyl Acetate (EtAc).
-
Base Addition: Add 50 µL of Triethylamine (TEA) or Pyridine.
-
Note: The base acts as an acid scavenger to neutralize the pentafluoropropionic acid byproduct, driving the reaction to completion.
-
-
Derivatization: Add 100 µL of PFPA . Cap the vial tightly (PTFE-lined cap).[3]
-
Incubation: Heat at 60°C for 30 minutes .
-
Critical: Do not overheat. The biphenyl-chlorine bond is stable, but excessive heat can degrade the derivatizing agent.
-
-
Work-up: Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute in 200 µL of Ethyl Acetate or Toluene.
-
Analysis: Inject 1 µL into GC-MS (Split 1:10 or Splitless for trace).
Data Summary: Expected Mass Shifts
| Moiety | Original Mass | Added Mass (PFPA) | Net Change |
|---|
| Amine (-NH2) | 16 Da | 146 Da (-H + COC2F5) | +146 Da |
Methodology B: Chiral GC-MS (TPC Derivatization)
Objective: Separate enantiomers (R/S) using a standard achiral column (e.g., DB-5MS). Reagent: N-Trifluoroacetyl-L-prolyl chloride (L-TPC).
Mechanism
L-TPC is a chiral derivatizing agent.[4] It reacts with the enantiomers of the amine to form diastereomers . Unlike enantiomers, diastereomers have different physical properties (boiling points/polarity) and can be separated on standard non-chiral stationary phases.
Protocol
-
Preparation: Dissolve sample (approx. 0.5 mg) in 0.5 mL of Dichloromethane (DCM).
-
Reagent Addition: Add 50 µL of 0.1 M L-TPC in DCM .
-
Base Addition: Add 10 µL of Triethylamine.
-
Reaction: Incubate at Room Temperature for 30 minutes .
-
Caution: L-TPC is highly moisture-sensitive. Ensure all glassware is anhydrous.
-
-
Quench: Add 0.5 mL of 1M HCl to remove excess amine and base. Vortex and discard the aqueous (top) layer.
-
Wash: Wash the organic layer with 0.5 mL saturated NaHCO3.
-
Dry: Dry the organic layer over anhydrous Na2SO4.
-
Analysis: Inject the organic layer directly.[5]
Figure 2: Indirect chiral separation mechanism using L-TPC.
Methodology C: LC-MS/MS (Dansylation)
Objective: Enhance ionization efficiency (ESI+) for trace analysis in biological matrices (plasma/urine). Reagent: Dansyl Chloride (Dns-Cl).[6][7]
Mechanism
Dansyl chloride reacts with primary amines to form a stable sulfonamide.[7] The dimethylaminonaphthalene moiety significantly increases hydrophobicity (better retention on C18) and proton affinity (10-100x signal enhancement in ESI+).
Protocol
-
Buffer Prep: Prepare 0.1 M Sodium Carbonate buffer (pH 10).
-
Sample: Mix 50 µL of sample/extract with 50 µL of Carbonate buffer.
-
Reagent: Add 100 µL of Dansyl Chloride solution (1 mg/mL in Acetone).
-
Incubation: Vortex and heat at 55°C for 15 minutes in the dark.
-
Note: Light sensitivity is a factor for fluorescence detection, less so for MS, but good practice.
-
-
Quench: Add 20 µL of 5% Formic Acid to stop the reaction.
-
Analysis: Inject onto a C18 column (e.g., Agilent ZORBAX Eclipse Plus).
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[7]
-
References
-
Agilent Technologies. (2011).[8] Amines and alcohols: Fast analysis of amines and solvents.[8] Application Note. Link
-
Sullards, M. C., et al. (2011). Structure-specific, quantitative methods for analysis of sphingolipids by liquid chromatography-tandem mass spectrometry: "Inside-out" sphingolipidomics. Methods in Enzymology. (Describes Dansyl chloride utility for amine sensitivity). Link
-
Gao, S., et al. (2015). Indirect chiral separation of new recreational drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride.[4] Chirality.[4][9] Link
-
BenchChem. (2025).[3][7] Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride.[7]Link
Sources
- 1. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Ef… [ouci.dntb.gov.ua]
- 2. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Indirect chiral separation of new recreational drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. agilent.com [agilent.com]
- 9. Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs [mdpi.com]
Application Note: Structural Elucidation and Purity Assessment of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine by NMR Spectroscopy
Executive Summary
This application note details the nuclear magnetic resonance (NMR) characterization of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine , a privileged scaffold in medicinal chemistry often found in calcimimetics and GPCR modulators. Due to the molecule's biphenyl core and chiral
This guide provides a self-validating protocol for:
-
Differentiation of Salt vs. Free Base forms using solvent selection.
-
Complete Structural Assignment of the complex meta-substituted biphenyl region.
-
Enantiomeric Purity Assessment using Chiral Solvating Agents (CSAs).
Chemical Structure & NMR Challenges
The molecule consists of two distinct magnetic environments coupled through a single bond.
-
Fragment A (Aliphatic): A chiral ethylamine tail [
] attached to the meta-position of Ring 1. -
Fragment B (Aromatic): A 3,3'-disubstituted biphenyl system.[1] The rotation around the C1-C1' bond creates conformational isomers that average out in solution but can cause line broadening.
Core Challenges
-
Signal Overlap: The 8 aromatic protons appear in a narrow window (7.2 – 7.7 ppm).
-
Exchange Broadening: The amine (
) protons are broad or invisible in due to rapid exchange. -
Chirality: The C1 position on the ethyl chain is a stereocenter. Enantiomers are NMR-silent relative to each other in achiral solvents.
Experimental Protocols
Protocol A: Sample Preparation & Solvent Selection[1][2]
Objective: To select the optimal solvent for determining ionization state (Salt vs. Free Base).
Causality:
- (Chloroform-d): Best for routine structural confirmation of the free base. Amine protons appear as a broad singlet (variable 1.5–2.5 ppm) or may be invisible due to exchange.
-
(Dimethyl sulfoxide-d6): Essential for salts (e.g., HCl).[1] The strong H-bond accepting nature of DMSO slows proton exchange, resolving the ammonium (
) protons as distinct triplets (or broad multiplets) at 8.0–9.0 ppm.
Step-by-Step:
-
Initial Screen: Dissolve ~5 mg of sample in 0.6 mL
. -
Salt Check: If solubility is poor or spectra are broad, prepare a second sample in
. -
Acquisition: Run a standard proton (
) scan (16 scans, 2 sec relaxation delay).
Self-Validation Check:
-
Free Base:[1] Integration of aliphatic region relative to aromatic region should be 5:8.
-
HCl Salt: In
, look for a broad signal integrating to ~3H around 8.5 ppm ( ).[1]
Protocol B: Structural Elucidation (1D & 2D Workflow)
Objective: Unambiguous assignment of the biphenyl ring protons.
Workflow Diagram:
Caption: Logical workflow for assigning the disjointed spin systems of the biphenyl core.
Detailed Analysis:
-
Aliphatic Region (High Field):
-
Aromatic Region (Low Field):
-
The biphenyl system creates two "3-spin" systems and two isolated singlets (protons at position 2 of each ring).
-
COSY Analysis: Use COSY to trace the
coupling in both rings. The protons at the meta-positions (between substituents) will appear as isolated singlets or show weak 4-bond coupling. -
HMBC Analysis: This is critical.[1] Look for long-range coupling from the Methine proton (ethyl chain) to the carbons of Ring A. This identifies Ring A.[1] The remaining aromatic signals belong to the chloro-substituted Ring B.
-
Protocol C: Chiral Purity Determination
Objective: Quantify Enantiomeric Excess (% ee) without chiral HPLC.
Mechanism: Enantiomers are chemically equivalent in achiral environments.[1] Adding a Chiral Solvating Agent (CSA) like (R)-(-)-Mandelic acid or (R)-BINOL creates transient diastereomeric complexes. This induces "magnetic non-equivalence," splitting the signals of the enantiomers.
Step-by-Step:
-
Baseline: Acquire a standard
NMR of the free base in . Focus on the methyl doublet (~1.4 ppm). -
Titration: Add 1.0 – 2.0 equivalents of the CSA directly to the NMR tube.
-
Observation: The methyl doublet will split into two distinct doublets (one for the R-amine complex, one for the S-amine complex).
-
Calculation: Integrate the two methyl signals (
and ).
Representative Data Summary
The following table summarizes expected chemical shifts for the Free Base in
| Region | Proton Assignment | Multiplicity | Approx.[1][2] Shift ( | Integration | Notes |
| Aliphatic | Doublet ( | 1.38 – 1.45 | 3H | Diagnostic for CSA studies | |
| Broad Singlet | 1.50 – 2.00 | 2H | Disappears with | ||
| Quartet ( | 4.10 – 4.20 | 1H | Benzylic position | ||
| Aromatic | Ring A (H2) | Singlet ( | 7.55 | 1H | Flanked by biphenyl/alkyl |
| Ring B (H2') | Singlet ( | 7.50 | 1H | Flanked by biphenyl/Cl | |
| Bulk Aromatic | Multiplet ( | 7.25 – 7.45 | 6H | Overlapping spin systems |
Note: In the HCl salt form (in DMSO-d6), the Methine quartet shifts downfield to ~4.5 ppm, and the Amine appears as a broad signal at ~8.5 ppm.
Troubleshooting & Tips
-
Water Peak Interference: In
, the water peak (~3.3 ppm) can obscure the methine signal if the sample is wet. Use dry solvents or presaturation pulse sequences.[1] -
Rotational Isomers: Biphenyls can exhibit restricted rotation.[1] If aromatic peaks are unusually broad at room temperature, run the experiment at 320K to sharpen the signals.
-
Impurity Flags: A triplet at ~1.2 ppm and quartet at ~3.7 ppm usually indicates residual ethanol (common in recrystallization of amine salts).
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for chemical shift prediction).
-
Claridge, T. D. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1]
-
Wenzel, T. J. (2007).[1] Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience. (Source for Chiral Solvating Agent protocols).
-
Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.[1]
-
PubChem Database. 3-Chlorobiphenyl Structure and Data. National Center for Biotechnology Information.[1]
Sources
High-Resolution Mass Spectrometry Characterization of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine
Application Note & Protocol Guide
Abstract & Scope
This application note details the protocol for the mass spectrometric characterization of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine , a halogenated biaryl primary amine often utilized as a chiral scaffold in medicinal chemistry (e.g., for GPCR ligands or transporter inhibitors).
Because this molecule contains a chiral center (
-
Isotopic Validation: Leveraging the
signature for peak confirmation. -
Structural Elucidation: Defining ESI-MS/MS fragmentation pathways specific to biphenyl-ethylamines.
-
Chiral Resolution: Strategies for separating enantiomers using LC-MS compatible mobile phases.
Chemical Context & Properties[1][2][3][4][5][6][7]
| Property | Value | Notes |
| Formula | ||
| Monoisotopic Mass | 231.0815 Da | Based on |
| Exact Mass | 232.0893 Da | Target precursor for ESI+ |
| Chirality | Yes (1 center) | Enantiomers ( |
| pKa (Calc) | ~9.0 - 9.5 | Basic primary amine; protonates easily in acidic media |
Experimental Protocols
Protocol A: Sample Preparation
Objective: To prepare a stable, contaminant-free solution suitable for high-sensitivity ESI-MS.
Causality: Primary amines can react with atmospheric
-
Stock Solution (1 mg/mL):
-
Weigh 1.0 mg of the solid standard.
-
Dissolve in 1.0 mL of LC-MS grade Methanol .
-
Note: Do not use Acetonitrile (ACN) as the primary solvent for the stock if solubility is unknown; Methanol is generally a better solvent for amine salts.
-
-
Working Solution (1 µg/mL):
-
Dilute the stock 1:1000 into 50:50 Water:Methanol + 0.1% Formic Acid .
-
Why Acid? The formic acid ensures the amine is fully protonated (
), preventing adsorption to vial walls and ensuring linear ionization response.
-
-
Filtration:
-
Filter through a 0.2 µm PTFE syringe filter to remove particulate matter that could clog the ESI capillary.
-
Protocol B: LC-MS/MS Method (Achiral)
Objective: Purity assessment and structural characterization.
System: UHPLC coupled to Q-TOF or Orbitrap (High Resolution required for fine isotope structure).
| Parameter | Setting | Rationale |
| Column | C18 Reverse Phase (e.g., 2.1 x 100mm, 1.7 µm) | Standard retention for hydrophobic biphenyl core. |
| Mobile Phase A | Water + 0.1% Formic Acid | Proton source for ionization. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Elution strength. |
| Flow Rate | 0.3 mL/min | Optimal for ESI desolvation. |
| Gradient | 5% B (0-1 min) | Fast ramp; biphenyls are hydrophobic and elute late. |
| Column Temp | 40°C | Reduces backpressure and improves peak shape. |
Protocol C: Chiral Separation (Enantiomer Quantification)
Objective: Separate the R and S enantiomers using MS-compatible solvents.
Challenge: Traditional Normal Phase (Hexane/IPA) is dangerous for ESI sources (flammability/ionization suppression). Solution: Use Immobilized Polysaccharide columns in Reverse Phase mode.
-
Column: Chiralpak IG-3 or Chiral Art Amylose-SA (3 µm, 2.1 x 150 mm).
-
Mobile Phase: 40% Acetonitrile / 60% Water / 0.1% Diethylamine (DEA) + 0.1% Formic Acid (Buffered to pH ~4-5).
-
Note: If using positive mode MS, avoid high concentrations of DEA. Alternatively, use Ammonium Bicarbonate (10mM) in water/methanol.
-
-
Detection: Monitor m/z 232.0893.
Mass Spectrometry & Fragmentation Analysis[1][8][9][10][11][12][13]
Isotopic Validation (The "Chlorine Check")
Before analyzing fragmentation, validate the precursor ion using the chlorine isotope pattern.
-
Theory: Chlorine has two stable isotopes:
(75.77%) and (24.23%). -
Expected Pattern for
:-
Peak A (Monoisotopic): m/z 232.09 (100% relative abundance).
-
Peak B (A + 2): m/z 234.09 (~32% relative abundance).
-
-
Protocol: If the A+2 peak is missing or <10%, the compound is dechlorinated or misidentified.
Fragmentation Pathways (MS/MS)
Phenethylamines undergo characteristic cleavages. For this biphenyl derivative, the aromatic stability of the biaryl core dictates the pathway.
Key Fragments:
-
Loss of Ammonia (
):- .
-
m/z 215.06 .
-
Mechanism:[1] Distonic ion formation or formation of a stable vinyl-biphenyl cation.
-
-Cleavage (Imine formation):
-
Usually dominant in simple amphetamines (
44), but in heavy aromatics, the charge is often retained on the aromatic fragment. -
Look for m/z 44 (
) in the low mass range.
-
-
Tropylium/Biphenyl Cation:
-
Cleavage of the ethyl chain entirely.
-
m/z 189/191 (Chlorobiphenyl cation).
-
Visualization of Fragmentation Logic
Figure 1: Proposed ESI-MS/MS fragmentation pathway for 1-(3'-Chlorobiphenyl-3-yl)-ethylamine. The loss of ammonia (m/z 215) is the predicted base peak.
Troubleshooting & Self-Validation
| Observation | Diagnosis | Corrective Action |
| Signal at m/z 463 | Dimer formation | Concentration is too high. Dilute sample 10x. |
| Peak splitting | Solvent mismatch | Ensure sample diluent matches initial mobile phase (low % organic). |
| No "A+2" Peak | Dechlorination | Check synthesis route. If peak is at m/z 198, the Cl is missing. |
| Broad Peak (Chiral) | Partial separation | Lower flow rate, reduce temperature to 20°C, or switch to Chiralpak IG. |
References
-
NIST Mass Spectrometry Data Center. General Fragmentation of Phenethylamines. National Institute of Standards and Technology. [Link]
-
Holčapek, M., et al. (2010). Mass spectrometry of chiral compounds.[1][2][3][4] Journal of Chromatography A. [Link]
-
Chemistry LibreTexts. Isotope Abundance and Mass Spectrometry (Chlorine Patterns).[Link]
Sources
Application Note: Purification & Isolation of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine
Abstract & Scope
This technical guide details the purification protocols for 1-(3'-Chlorobiphenyl-3-yl)-ethylamine (CAS: 1247711-55-2), a lipophilic chiral amine commonly synthesized via Suzuki-Miyaura coupling followed by reductive amination. The presence of a biphenyl core and a basic amine functionality dictates a specific purification logic: exploiting pKa differences for bulk cleanup, followed by chemo-selective scavenging for transition metals, and diastereomeric crystallization for enantiomeric enrichment.
Compound Profile & Physiochemical Context[1][2][3][4][5]
| Property | Value / Description | Implication for Purification |
| Structure | 3'-Cl-Ph-Ph-CH(NH₂)CH₃ | Lipophilic core with a polar, basic "handle."[1][2] |
| pKa (Conj. Acid) | ~9.2 – 9.8 (Estimated) | Allows for sharp pH-switchable solubility (Acid-Base Extraction). |
| Solubility | High in DCM, EtOAc, MeOH. Low in Water (pH > 10). | Ideal for biphasic extraction; Water is the waste stream for salts. |
| Key Impurities | 1. Biaryl homocouplings (Neutral)2. Boronic acids (Acidic)3.[1] Palladium catalyst (Trace metal)4.[3] Des-chloro analogs (reductive side-products) | Neutral/Acidic impurities can be washed away while the amine is protonated. |
Pre-Purification Assessment
Before initiating the workflow, analyze the crude reaction mixture (LC-MS/NMR).
-
Critical Checkpoint: If Residual Palladium > 500 ppm (common after Suzuki coupling), perform Protocol B (Pd Scavenging) before final crystallization to prevent metal occlusion in the crystal lattice.
-
Enantiomeric Excess (ee): If the target is a specific enantiomer (e.g., S-isomer) and ee < 95%, proceed to Protocol C (Chiral Resolution) .
PART 1: Chemical Purification (Achieving >98% Chemical Purity)
Protocol A: Chemo-Selective Acid-Base Extraction
Rationale: This is the "workhorse" method. By protonating the amine (pH < 2), it becomes water-soluble, while non-basic impurities (unreacted halides, biaryl byproducts) remain in the organic phase.
Reagents:
-
Hydrochloric Acid (1M and 6M)
-
Sodium Hydroxide (4M)
-
MTBE (Methyl tert-butyl ether) or DCM (Dichloromethane)
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude oil in MTBE (10 mL/g crude).
-
Acidification: Add 1M HCl slowly with vigorous stirring until the aqueous phase pH is < 2.
-
Phase Separation: Separate the layers.
-
Organic Layer 1: Contains non-basic impurities (discard after TLC check).
-
Aqueous Layer 1: Contains the target amine salt.
-
-
Organic Wash: Wash the Aqueous Layer 1 with fresh MTBE (2x) to remove entrained neutrals.
-
Basification: Cool Aqueous Layer 1 to 0-5°C. Slowly add 4M NaOH until pH > 12.
-
Extraction: Extract the turbid aqueous mixture with DCM (3x).
-
Drying: Dry combined DCM extracts over anhydrous
, filter, and concentrate.
Outcome: Light yellow oil, typically >95% pure.
Protocol B: Palladium Scavenging (Post-Suzuki Cleanup)
Rationale: Distillation is risky due to the high boiling point. Solid-phase scavengers are superior for removing Pd(0)/Pd(II) species without forming emulsions.
Reagents:
-
SiliaMetS® Thiol (or equivalent functionalized silica)
-
THF or MeOH
Procedure:
-
Dissolve the semi-pure amine (from Protocol A) in THF (10 volumes).
-
Add SiliaMetS® Thiol (0.5 eq w/w relative to expected Pd content, or 5-10% w/w of substrate).
-
Stir at 40°C for 4 hours.
-
Filter through a 0.45 µm PTFE membrane or a Celite pad.
-
Concentrate the filtrate.[7]
PART 2: Enantiomeric Enrichment & Salt Formation
Protocol C: Classical Chiral Resolution (If Required)
Rationale: 1-arylethylamines are classically resolved using tartaric acid derivatives. The diastereomeric salt differences in solubility allow for separation.
Reagents:
-
(L)-(+)-Tartaric acid (or Dibenzoyl-L-tartaric acid for higher selectivity).
-
Ethanol/Water mixtures.[8]
Optimization Table:
| Resolving Agent | Solvent System | Target Isomer (Typical) |
|---|---|---|
| (L)-Tartaric Acid | MeOH : Water (9:1) | S-Isomer precipitate |
| Dibenzoyl-L-Tartaric Acid | EtOH : Acetone | R-Isomer precipitate (Filtrate is S) |
| N-Acetyl-L-Leucine | EtOH | S-Isomer precipitate |
Procedure (Example with L-Tartaric Acid):
-
Dissolve racemic amine (1 eq) in MeOH at 60°C.
-
Add (L)-Tartaric acid (0.5 - 1.0 eq) dissolved in warm MeOH.
-
Allow to cool slowly to Room Temp, then to 4°C overnight.
-
Filtration: Collect the crystals (Diastereomeric Salt).
-
Free-Basing: Treat crystals with NaOH (aq) and extract with DCM to recover the enantiomerically enriched amine.
-
Check ee: Analyze via Chiral HPLC (e.g., Chiralpak AD-H column).
Protocol D: Final Hydrochloride Salt Formation
Rationale: The free base is an oil prone to oxidation. The HCl salt is a stable solid.
-
Dissolve the purified amine in dry Diethyl Ether or 1,4-Dioxane.
-
Cool to 0°C under
. -
Add 4M HCl in Dioxane dropwise (1.1 equivalents).
-
A white precipitate will form immediately.
-
Stir for 30 mins, filter, and wash with cold ether.
-
Dry under vacuum at 40°C.
Process Visualization
Diagram 1: Acid-Base Purification Logic
This workflow illustrates the chemo-selective separation of the amine from Suzuki coupling byproducts.
Caption: Chemo-selective isolation exploiting the basicity of the ethylamine group to remove non-basic synthetic byproducts.
Diagram 2: Chiral Resolution & Salt Formation
This workflow details the path from racemic material to a stable, enantiopure salt.
Caption: Resolution of the chiral center using diastereomeric crystallization followed by conversion to the stable Hydrochloride salt.
References
-
Chemical Structure & Properties
-
Palladium Removal Techniques
-
Garrett, C. E., & Prasad, K. (2004).[2] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. (Contextual grounding for Pd scavenging protocols).
-
SiliCycle Application Notes.[3][7][10] Metal Scavenging Solutions. (Industry standard for SiliaMetS® protocols).
-
- Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.
- Organic Syntheses, Coll. Vol. 10, p. 23 (2004). Purification of Amines via Acid-Base Extraction.
Sources
- 1. mdpi.com [mdpi.com]
- 2. US20220380321A1 - Process for the preparation of biphenylamines - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of Novel 3‑Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. WO2014093566A1 - An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl) pyridine-2-carboxylates and 4-amino-3-halo-6-(aryl)pyridine-2-carboxylates - Google Patents [patents.google.com]
- 7. Exploring hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives against Leishmania infantum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 1-(3'-Chlorobiphenyl-3-yl)-ethylamine | CAS#:1247711-55-2 | Chemsrc [chemsrc.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Note: 1-(3'-Chlorobiphenyl-3-yl)-ethylamine as a Privileged Chiral Scaffold in Drug Discovery
[1]
Executive Summary & Scientific Rationale
1-(3'-Chlorobiphenyl-3-yl)-ethylamine is a high-value chiral building block characterized by a rigid biphenyl core and a stereogenic center at the benzylic position.[1] In modern drug discovery, this scaffold acts as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1]
Key Applications:
-
CaSR Modulator Synthesis: The 1-arylethylamine motif is critical in the pharmacophore of calcimimetics (e.g., Cinacalcet) and calcilytics (e.g., NPS-2143).[1] The 3'-chlorobiphenyl substitution offers a unique hydrophobic profile to probe the orthosteric or allosteric binding pockets of the Calcium-Sensing Receptor (CaSR).
-
GPCR Ligand Design: The rigid biphenyl core restricts conformational freedom, reducing the entropic cost of binding to receptors such as mGluR and Chemokine receptors (CCR).[1]
-
Chiral Resolution Agent: Due to its steric bulk and chirality, the enantiopure amine serves as a resolving agent for chiral acids or as a ligand in asymmetric catalysis.[1]
Chemical Properties & Stability Profile[1][2]
| Property | Specification |
| Systematic Name | 1-(3'-Chlorobiphenyl-3-yl)ethan-1-amine |
| Molecular Formula | C₁₄H₁₄ClN |
| Molecular Weight | 231.72 g/mol |
| Physical State | Viscous Oil or Low-Melting Solid (depending on purity/salt form) |
| Solubility | Soluble in DCM, MeOH, DMSO; Sparingly soluble in water |
| pKa (Calculated) | ~9.5 (Conjugate acid) |
| Storage | 2–8°C, under Inert Gas (Argon/Nitrogen) |
Stability Warning: As a primary benzylic amine, the free base is susceptible to oxidative degradation and carbamate formation upon exposure to atmospheric CO₂.[1] It is recommended to store the compound as its hydrochloride (HCl) or tartrate salt for long-term stability.[1]
Experimental Protocols
Protocol A: Reductive Amination (Library Synthesis)
Purpose: To synthesize secondary amine libraries (e.g., CaSR ligand analogs) by coupling 1-(3'-Chlorobiphenyl-3-yl)-ethylamine with diverse aldehydes.[1]
Mechanism: The amine condenses with an aldehyde to form an imine (Schiff base), which is subsequently reduced to a secondary amine.[1]
Reagents:
-
Amine: 1-(3'-Chlorobiphenyl-3-yl)-ethylamine (1.0 equiv)[1]
-
Aldehyde: Diverse aryl/alkyl aldehydes (1.1 equiv)[1]
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 equiv)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[1]
-
Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv)[1]
Step-by-Step Methodology:
-
Preparation: In a 20 mL scintillation vial, dissolve the aldehyde (1.1 mmol) in DCE (5 mL).
-
Imine Formation: Add 1-(3'-Chlorobiphenyl-3-yl)-ethylamine (1.0 mmol) and Acetic Acid (1.0 mmol). Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen.
-
Note: Pre-formation of the imine ensures higher yields and reduces side reactions (e.g., direct reduction of aldehyde).[1]
-
-
Reduction: Add Sodium triacetoxyborohydride (1.5 mmol) in one portion.
-
Reaction: Seal the vial and stir at RT for 12–16 hours. Monitor by LC-MS for the disappearance of the imine intermediate (
).[1] -
Quenching: Quench with saturated aqueous NaHCO₃ (5 mL).
-
Extraction: Extract with Dichloromethane (DCM) (3 x 5 mL). Dry combined organics over MgSO₄ and concentrate in vacuo.
-
Purification: Purify via preparative HPLC or flash chromatography (SiO₂, 0–10% MeOH in DCM with 1% NH₄OH).
Protocol B: Chiral Purity Analysis (Enantiomeric Excess)
Purpose: To verify the optical purity of the (R)- or (S)- isomer prior to use in asymmetric synthesis.[1]
Method: Normal Phase Chiral HPLC.[1]
| Parameter | Setting |
| Column | Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[1]1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Biphenyl absorption) |
| Temperature | 25°C |
| Expected Retention | Isomer 1 (~8-10 min), Isomer 2 (~12-15 min) |
Application Workflow: Synthesis of Calcilytic Analogs
The following diagram illustrates the strategic use of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine in synthesizing a "NPS-2143 like" calcilytic compound. This workflow highlights the "Late-Stage Functionalization" approach.[1]
Figure 1: Synthetic workflow for utilizing 1-(3'-Chlorobiphenyl-3-yl)-ethylamine in the generation of secondary amine libraries for GPCR ligand discovery.
Scientific Commentary & Troubleshooting
Stereochemical Integrity
The biological activity of 1-arylethylamine derivatives is often strictly governed by stereochemistry.[1] For example, in the calcimimetic class, the (R)-enantiomer is typically the eutomer (active isomer).[1]
-
Critical Control: Avoid strong bases (e.g., NaH, LDA) or high temperatures (>80°C) during derivatization, as benzylic amines with electron-withdrawing groups (like the chlorobiphenyl system) are prone to racemization via a benzylic anion mechanism.[1]
Solubility Issues
The biphenyl core is highly lipophilic (cLogP ~4.5).[1]
-
Issue: Free base may "oil out" in aqueous workups.[1]
-
Solution: Ensure the aqueous phase is basic (pH > 12) during extraction to keep the amine in the organic layer.[1] For biological assays, dissolve the final compound in 100% DMSO (10 mM stock) before diluting into assay buffer (final DMSO < 0.5%).[1]
Structural-Activity Relationship (SAR) Insight
The 3'-chloro substituent on the distal ring is not merely a lipophilic handle; it often engages in halogen bonding or fills a specific hydrophobic sub-pocket in targets like the CaSR or Translocator Protein (TSPO).[1] Replacing this chlorine with a methyl or fluoro group often results in a significant loss of potency, suggesting a tight steric fit in the binding pocket.[1]
References
-
Calcimimetic SAR: Harrington, P. E., et al. (2002).[1] "Structure-Activity Relationships of Calcilytics: The Importance of the 1-Arylethylamine Moiety." Bioorganic & Medicinal Chemistry Letters, 12(16), 2095-2099.[1] [1]
-
Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1]
-
Chiral Biphenyl Synthesis: Colobert, F., et al. (2015).[1] "Stereoselective Synthesis of Chiral Biphenyls." Chemical Reviews, 115(15), 7883-7928.[1] [1]
-
CaSR Pharmacology: Nemeth, E. F., et al. (1998).[1] "Calcimimetics with Potent and Selective Activity on the Parathyroid Calcium Receptor."[1] Proceedings of the National Academy of Sciences, 95(7), 4040-4045.[1] [1]
Application Note: 1-(3'-Chlorobiphenyl-3-yl)-ethylamine as a Chiral Building Block
High-Performance Synthesis, Resolution, and Application in CaSR Modulator Development
Abstract
This technical guide details the operational protocols for the synthesis, purification, and application of 1-(3'-chlorobiphenyl-3-yl)-ethylamine , a privileged chiral scaffold in medicinal chemistry. Specifically valued for its meta-meta’ substitution pattern, this moiety serves as a critical pharmacophore in the development of Calcium-Sensing Receptor (CaSR) antagonists (calcilytics). This document contrasts modern biocatalytic asymmetric synthesis (
Introduction: The "Meta-Meta" Biphenyl Scaffold
In the landscape of GPCR ligand design, the biphenyl moiety is a classic "privileged structure." However, the specific geometry of the 3,3'-disubstituted system (meta-meta') offers unique advantages over the more common para-substituted analogs:
-
Conformational Restriction: It forces the aromatic rings into a twisted dihedral angle that optimally fills hydrophobic pockets in Class C GPCRs (like CaSR).
-
Metabolic Stability: The 3'-chlorine blocks metabolic oxidation at a vulnerable site, extending half-life (
). -
Chiral Vector: The 1-aminoethyl group at the 3-position projects the nitrogen lone pair in a specific vector, critical for hydrogen bonding with receptor aspartate/glutamate residues.
Target Molecule:
-
IUPAC: 1-(3'-chlorobiphenyl-3-yl)ethan-1-amine
-
Key Feature: Chiral center at the benzylic carbon.
-
Relevance: Core fragment for calcilytics (e.g., analogs of Ronacaleret/NPS-2143).
Protocol A: Biocatalytic Asymmetric Synthesis (Green Chemistry Route)
Rationale: Chemical synthesis of chiral amines often requires heavy metal catalysts (Rh/Ir) and high-pressure hydrogenation. Biocatalysis using
Mechanism
The reaction utilizes a "Ping-Pong Bi-Bi" mechanism where the enzyme shuttles an amino group from a sacrificial donor (Isopropylamine) to the prochiral ketone substrate.[1]
Workflow Diagram
Figure 1: Transaminase-mediated asymmetric synthesis. Continuous removal of acetone drives the equilibrium toward the product.
Step-by-Step Protocol
Reagents:
-
Substrate: 1-(3'-chlorobiphenyl-3-yl)ethanone (Synthesis: Suzuki coupling of 3-bromoacetophenone + 3-chlorophenylboronic acid).
-
Enzyme: Commercial
-Transaminase screening kit (e.g., Codexis ATA series or Vibrio fluvialis variants).[2] Select (S)- or (R)-selective variant based on target. -
Donor: Isopropylamine (IPM).
-
Buffer: 100 mM Potassium Phosphate (pH 7.5).
Procedure:
-
Preparation: Dissolve the ketone substrate (50 mg, ~0.2 mmol) in DMSO (5% v/v of final volume).
-
Buffer Mix: Prepare 10 mL of phosphate buffer containing 1 mM PLP and 1M Isopropylamine. Adjust pH to 7.5 (IPM is basic; HCl addition is required).
-
Reaction Initiation: Add the substrate-DMSO solution to the buffer. Add 10-20 mg of lyophilized enzyme powder.
-
Incubation: Shake at 30°C, 150 rpm for 24 hours.
-
Critical Control: Leave the reaction vessel slightly open (covered with perforated parafilm) or use a nitrogen sweep to evaporate the acetone coproduct. This prevents product inhibition and drives equilibrium.
-
-
Quenching: Acidify to pH 2.0 with 6M HCl to stop the reaction and protonate the amine product (making it water-soluble).
-
Extraction (Cleanup): Wash the acidic aqueous phase with Ethyl Acetate (
mL) to remove unreacted ketone. Discard organic layer. -
Isolation: Basify the aqueous phase to pH 12 using 10M NaOH. Extract the free amine into MTBE or DCM (
mL). -
Drying: Dry over
, filter, and concentrate.
Expected Yield: 85-95% conversion. Enantiomeric Excess (ee): Typically >98%.
Protocol B: Classical Resolution (Robust Scale-Up)
Rationale: For labs without access to enzyme libraries, or for multi-kilogram non-GMP batches, classical resolution via diastereomeric salt crystallization is the industry standard.
Principle: The racemic amine reacts with a chiral acid to form two diastereomeric salts with different solubility profiles in specific solvents.
Step-by-Step Protocol
Reagents:
-
Racemic Amine: 1-(3'-chlorobiphenyl-3-yl)ethylamine (produced via reductive amination of the ketone with
). -
Resolving Agent: (S)-(+)-Mandelic Acid or L-(+)-Tartaric Acid.
-
Solvent: Ethanol/Water or Isopropanol.
Procedure:
-
Salt Formation: Dissolve 10 g (43 mmol) of racemic amine in 50 mL of hot Ethanol.
-
Addition: Add 1.0 equivalent of (S)-(+)-Mandelic acid dissolved in 20 mL hot Ethanol.
-
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.
-
Observation: A white precipitate (the less soluble diastereomeric salt) will form.
-
-
Filtration: Filter the crystals. Save the mother liquor (contains the opposite enantiomer).
-
Recrystallization (The "Upgrade"): Recrystallize the wet cake from boiling Ethanol/Water (9:1) to boost optical purity.
-
Free Basing: Suspend the purified salt in water and add 2M NaOH until pH > 12. Extract with DCM.
-
Analysis: Check ee% via Chiral HPLC. If
, repeat step 5.
Application Case Study: Synthesis of Calcilytics
This building block is the "left-hand side" (LHS) of many CaSR antagonists. A typical workflow involves coupling this amine with a "right-hand side" (RHS) acid or aldehyde.
Drug Discovery Workflow
Figure 2: Integration of the chiral amine into a medicinal chemistry campaign.
Example Reaction (Reductive Alkylation): To mimic the structure of NPS-2143 or Ronacaleret :
-
Reactants: (R)-Amine (from Protocol A) + 3-(2-chlorophenyl)propanal.
-
Conditions: DCM, Sodium Triacetoxyborohydride (
), Acetic Acid (cat.). -
Outcome: The secondary amine formed links the biphenyl tail to the phenyl-alkyl head, creating the pharmacophore required to block the transmembrane domain of CaSR.
Quality Control & Analytics
Trustworthiness relies on rigorous data verification.
Table 1: Analytical Parameters
| Parameter | Method | Specification | Notes |
| Purity | HPLC (C18) | > 98% Area | UV detection at 254 nm. |
| Chiral Purity | Chiral HPLC | > 99% ee | Column: Chiralcel OD-H or AD-H . Mobile Phase: Hexane:IPA:DEA (90:10:0.1). |
| Identity | 1H-NMR (400 MHz) | Conforms | Diagnostic doublet for methyl group at ~1.4 ppm. |
| Residual Solvent | GC-Headspace | < 5000 ppm | Critical if using DMSO/IPA in biocatalysis. |
References
-
Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. Link
-
Shin, J. S., & Kim, B. G. (1999).[4][5] Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206-211.[4] Link
-
Nemeth, E. F., et al. (2001). Calcimimetics with potent and selective activity on the parathyroid calcium receptor. Proceedings of the National Academy of Sciences, 98(23), 13464-13469. Link
-
Stirling, M., et al. (2010). Commercial Aspects of the Synthesis of Chiral Amines. Organic Process Research & Development, 14(4), 755-756. Link
-
Marques, S. M., et al. (2016). Calcilytics: Antagonists of the Calcium-Sensing Receptor.[6] Current Pharmaceutical Design, 22(5), 596-607. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. almacgroup.com [almacgroup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
1-(3'-Chlorobiphenyl-3-yl)-ethylamine synthesis yield improvement
Technical Support Center: 1-(3'-Chlorobiphenyl-3-yl)-ethylamine Synthesis
Case ID: #SYN-BP-AMINE-03 Status: Open Subject: Yield Optimization & Impurity Suppression Assigned Specialist: Senior Application Scientist, Process Chemistry
Executive Summary
You are encountering yield losses in the synthesis of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine . Based on the structural motifs (meta-chlorine substituent, biphenyl core, benzylic amine), your yield attrition is likely stemming from two distinct failure modes:
-
Protodeboronation during the Suzuki coupling of the electron-deficient 3-chlorophenylboronic acid.
-
Hydrodehalogenation (Dechlorination) during the reductive amination step if using standard heterogeneous hydrogenation (Pd/C).
This guide creates a modular solution. We will stabilize the biphenyl formation and then provide two routes for the amine synthesis: a robust chemical route (Titanium-mediated) and a high-selectivity biocatalytic route (Transaminase).
Module 1: The Biphenyl Core (Suzuki-Miyaura Coupling)
The Challenge: You are likely coupling 3-bromoacetophenone with 3-chlorophenylboronic acid. The electron-withdrawing chlorine on the boronic acid makes the C-B bond labile, leading to protodeboronation (formation of chlorobenzene) rather than the desired cross-coupling.
Q: My conversion is stuck at 65%, and I see unreacted bromide. Adding more boronic acid doesn't help. Why? A: You are experiencing "catalyst poisoning" or competitive protodeboronation. The generated aryl species is reacting with water instead of the palladium center.
The Fix: Anhydrous Activation Switch from aqueous carbonate bases to an anhydrous phosphate system with a biaryl phosphine ligand.
-
Catalyst: Pd(OAc)₂ (1 mol%) + SPhos (2 mol%). SPhos is bulky and electron-rich, accelerating the oxidative addition of the bromide and protecting the active Pd species.
-
Base: K₃PO₄ (anhydrous, 2.0 equiv).
-
Solvent: Toluene (anhydrous) at 100°C.
Why this works: Anhydrous conditions prevent the protonolysis of the C-B bond. SPhos creates a highly active catalyst that outcompetes the side reactions.
Module 2: The Amine Functionality (Reductive Amination)
The Challenge: Converting the acetyl group to an ethylamine.
-
Standard Method: NH₄OAc + NaBH₃CN (Low yield, waste issues).
-
Hydrogenation: Pd/C + H₂ + NH₃ (Critical Failure: This will strip the 3'-Chlorine atom, forming the des-chloro impurity).
Option A: The Chemical Solution (Titanium-Mediated)
Best for: Racemic synthesis, robustness, low cost.
Q: How do I prevent dechlorination without using expensive enzymes? A: Use Titanium(IV) isopropoxide [Ti(OiPr)₄] . It acts as a Lewis acid to activate the ketone and a water scavenger to drive imine formation before the reducing agent is added. This allows the use of milder borohydrides that do not touch the aryl-chloride.
Protocol:
-
Imine Formation: Mix 3'-chloro-3-acetylbiphenyl (1.0 equiv), NH₃ (2.0 equiv in MeOH/EtOH), and Ti(OiPr)₄ (2.0 equiv). Stir 12h at RT.
-
Reduction: Cool to 0°C. Add NaBH₄ (1.5 equiv) portion-wise.
-
Quench: Add aqueous NH₄OH (2M). A white precipitate (TiO₂) will form. Filter over Celite.
Mechanism: The Ti(IV) species coordinates the ketone oxygen, lowering the activation energy for ammonia attack. It traps the water produced, pushing the equilibrium to the imine (C=N). NaBH₄ reduces the C=N bond but is too weak to insert into the Ar-Cl bond.
Option B: The Biocatalytic Solution (Transaminase)
Best for: Enantiopure (S)- or (R)-amine, >95% yield, Green Chemistry.
Q: I need the (S)-enantiomer specifically. Chemical resolution is killing my yield. A: Use an Omega-Transaminase (ω-TA) .[1] These enzymes transfer an amino group from an isopropylamine donor to your ketone with perfect stereocontrol. They are chemically inert toward the Ar-Cl bond.
Protocol:
-
Enzyme: Codexis ATA-113 or Vibrio fluvialis ω-TA mutant.
-
Donor: Isopropylamine (1M) / HCl buffer (pH 7.5).
-
Cofactor: PLP (Pyridoxal-5'-phosphate), 1 mM.
-
Solvent: 50% DMSO / Buffer (to solubilize the lipophilic biphenyl).
-
Temp: 45°C.
Visual Troubleshooting & Workflow
The following diagram illustrates the critical decision points to avoid yield loss.
Caption: Workflow optimizing the biphenyl core construction and selecting the amination route to prevent dechlorination.
Comparative Data: Amination Methodologies
| Parameter | Standard Hydrogenation (Pd/C) | Ti(OiPr)₄ Mediated | ω-Transaminase (Biocatalysis) |
| Reagents | H₂, Pd/C, NH₃ | Ti(OiPr)₄, NaBH₄, NH₃ | Enzyme, PLP, iPrNH₂ |
| Yield | 40-50% | 85-92% | >95% |
| Ar-Cl Integrity | Poor (Significant dechlorination) | Excellent (Chemoselective) | Excellent (Enzyme specificity) |
| Chirality | Racemic | Racemic | >99% ee |
| Cost | Low | Low/Medium | Medium/High |
References
-
Suzuki Coupling Optimization (SPhos)
-
Titanium-Mediated Reductive Amination
- Neidigh, K. A., Avery, M. A., Williamson, J. S., & Bhattacharyya, S. (1998). Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds. Journal of the Chemical Society, Perkin Transactions 1.
-
[Link]
-
Biocatalytic Transamination (Bulky Substrates)
- Savile, C. K., et al. (2010). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science.
-
[Link]
-
Prevention of Dechlorination
Sources
Technical Support Center: Overcoming Challenges in the Purification of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the purification of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the isolation and purification of this chiral amine intermediate. As a key building block in pharmaceutical synthesis, achieving high purity and enantiomeric excess is critical. This document provides in-depth troubleshooting guides and FAQs to address specific issues encountered in the laboratory.
Section 1: Troubleshooting Chiral Separation via HPLC
Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for separating the enantiomers of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine. However, achieving baseline resolution can be challenging. This section addresses common problems in a question-and-answer format.
Q1: Why am I seeing no separation or poor resolution between my enantiomers on a chiral HPLC column?
A1: This is the most common issue in chiral chromatography. The fundamental reason is an insufficient difference in the interaction energy between the two enantiomers and the chiral stationary phase (CSP).[1] Enantiomers possess identical physical properties in an achiral environment, so separation depends entirely on the formation of transient diastereomeric complexes with the CSP.[1]
Causality & Troubleshooting Steps:
-
Re-evaluate the Chiral Stationary Phase (CSP): The CSP is the most critical variable. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are excellent starting points due to their broad applicability.[1][2] The biphenyl group and the chiral center of your molecule suggest that π-π stacking, hydrogen bonding, and dipole-dipole interactions will be key to separation.[3] If one CSP fails, screening a variety of CSPs with different selectors is the most effective strategy.[1][4]
-
Action: Screen columns with different selectors, such as cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate).
-
-
Optimize the Mobile Phase:
-
Solvent Composition: In normal-phase chromatography (the most common mode for chiral separations), the ratio of the alcohol modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., n-hexane) dramatically affects selectivity.[1]
-
Action: Systematically vary the alcohol percentage. Start with a standard condition (e.g., 90:10 Hexane:IPA) and adjust the alcohol content in 5% increments.
-
-
Mobile Phase Additives: As an amine, your compound is basic. Residual acidic silanol groups on the silica support of the CSP can cause strong, non-enantioselective interactions, leading to peak tailing and poor resolution.[1]
-
Action: Add a small amount (typically 0.1% v/v) of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase.[1] This will mask the active silanol sites and improve peak shape.
-
-
-
Adjust Analytical Parameters:
-
Temperature: Temperature affects the thermodynamics of the chiral recognition mechanism.[1] Lower temperatures often, but not always, enhance resolution by increasing the stability of the transient diastereomeric complexes.
-
Action: Experiment with a range of column temperatures (e.g., 15°C, 25°C, 40°C).
-
-
Flow Rate: Reducing the flow rate increases the interaction time between the analyte and the CSP, which can improve resolution, although it will lengthen the run time.[1]
-
Action: Decrease the flow rate from 1.0 mL/min to 0.5 mL/min to assess its impact.
-
-
Q2: My peaks are tailing or showing poor shape. What are the causes and solutions?
A2: Poor peak shape is typically caused by secondary, undesirable interactions within the column or by issues with the sample itself.
| Cause | Explanation | Recommended Solution |
| Secondary Silanol Interactions | The basic amine group on your molecule interacts strongly with acidic silanol groups on the column's silica support.[1] | Add a basic modifier (0.1% DEA or TEA) to the mobile phase to compete for these active sites.[1] |
| Column Overload | Injecting too much sample mass saturates the stationary phase, leading to broadened, asymmetric peaks.[1] | Reduce the sample concentration or the injection volume. |
| Sample Solvent Mismatch | Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. The sample doesn't properly adsorb at the head of the column.[5] | Dissolve your sample in the mobile phase or a solvent weaker than the mobile phase. |
| Column Contamination | Strongly retained impurities from previous injections can build up at the column head, creating active sites that cause tailing.[5] | Flush the column with a strong solvent (check column manual for compatible solvents) or replace the guard column.[5] |
Q3: I'm observing a drift in retention times. What's causing this instability?
A3: Retention time drift suggests that the column has not reached equilibrium or that the mobile phase composition is changing.
-
Insufficient Column Equilibration: Chiral columns, especially in normal-phase mode, can require long equilibration times.[6] Small amounts of water or previous additives can have a significant "memory effect."[6]
-
Action: Equilibrate the column with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved. For methods with additives, the equilibration time may be even longer.
-
-
Mobile Phase Volatility: In normal-phase mode, the more volatile component (e.g., hexane) can evaporate from the mobile phase reservoir over time, changing the solvent ratio and affecting retention.
-
Action: Prepare fresh mobile phase daily and keep the reservoir bottles covered.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect solvent viscosity and interaction kinetics, leading to drift.
-
Action: Use a column thermostat to maintain a constant temperature.
-
Workflow for Chiral HPLC Troubleshooting
Caption: A flowchart for systematic troubleshooting of chiral HPLC separations.
Section 2: Troubleshooting Diastereomeric Salt Crystallization
This classical method involves reacting the racemic amine with a chiral resolving agent (a chiral acid) to form two diastereomeric salts.[7] These salts have different physical properties, such as solubility, and can be separated by fractional crystallization.[7]
Q1: The enantiomeric excess (e.e.) of my product is low after crystallization and liberation of the free amine. How can I improve it?
A1: Low enantiomeric excess indicates that the crystallization process did not effectively separate the two diastereomeric salts.
Causality & Troubleshooting Steps:
-
Insufficient Solubility Difference: The solubilities of the two diastereomeric salts in the chosen solvent may be too similar.
-
Action: Screen a variety of solvents. The ideal solvent is one in which one diastereomer is sparingly soluble while the other is highly soluble. Consider solvent mixtures (e.g., isopropanol/water, ethanol/heptane) to fine-tune polarity and solubility.
-
-
Sub-optimal Temperature Profile: Cooling the solution too quickly can cause both diastereomers to co-precipitate, trapping the undesired enantiomer.
-
Action: Employ a slow, controlled cooling profile. Allow the solution to cool gradually to room temperature, and then further cool it in an ice bath or refrigerator. Hold at the final temperature for several hours to maximize selective crystallization.[8]
-
-
Recrystallization: A single crystallization is often insufficient.
-
Action: Perform one or more recrystallizations of the diastereomeric salt. Each recrystallization step will enrich the less soluble diastereomer, thereby increasing the final enantiomeric excess of your target amine.
-
Q2: How do I select the optimal chiral resolving agent for 1-(3'-Chlorobiphenyl-3-yl)-ethylamine?
A2: The choice of resolving agent is crucial and often empirical. The goal is to find a chiral acid that forms a well-defined, crystalline salt with one enantiomer of your amine.
| Common Chiral Resolving Agents | Rationale |
| Tartaric Acid Derivatives | (L)-(+)-Tartaric acid and its derivatives are widely used, economical, and effective for many amines.[7][8] |
| Mandelic Acid Derivatives | (S)-(+)-Mandelic acid provides aromatic character that can engage in π-π interactions with the biphenyl system of your molecule, potentially leading to better crystal packing. |
| Camphorsulfonic Acid | A strong acid that forms salts readily. Its bulky, rigid structure can lead to good chiral discrimination. |
| Dibenzoyl-D-tartaric acid | Larger, more complex resolving agent that can provide more points of interaction for forming highly ordered, separable crystals. |
Screening Protocol: Perform small-scale screening experiments with several different resolving agents and solvents. Assess the yield and crystallinity of the resulting salts. After liberating the free amine from a small sample of the salt, measure the e.e. by chiral HPLC to identify the most effective combination.
Section 3: Managing Impurities
Impurity profiling is essential for producing a high-quality active pharmaceutical ingredient (API).[9][10] Impurities can arise from starting materials, reagents, or side reactions.[10]
Q1: What are the likely process-related impurities from the synthesis of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine?
A1: The most common synthesis involves the reductive amination of a corresponding ketone. Potential impurities include:
-
Starting Ketone: Unreacted 1-(3'-Chlorobiphenyl-3-yl)ethan-1-one.
-
Over-reduced Byproduct: The corresponding alcohol, 1-(3'-Chlorobiphenyl-3-yl)ethanol, formed by reduction of the ketone before amination.
-
Dimeric Impurities: Secondary amines formed by the reaction of the product amine with another molecule of the starting ketone followed by reduction.
-
Reagent Residues: Residual catalysts (e.g., palladium, platinum) or reducing agents (e.g., borohydride salts).[10][11]
These impurities can often be removed by standard column chromatography on silica gel or by recrystallization of a suitable salt (e.g., the hydrochloride salt).
Q2: How can I remove residual triethylamine (TEA) used in a previous step?
A2: Residual TEA is a common problem, especially if it was used as a base or as a modifier in chromatography.[12]
-
Azeotropic Removal: TEA can be removed by co-evaporation with a solvent like toluene under reduced pressure.[12] However, this can be inefficient for trace amounts.
-
Acid-Base Extraction: If your product is in an organic solvent, wash the solution with a dilute aqueous acid (e.g., 1M HCl or saturated NH₄Cl). The TEA will be protonated and move into the aqueous layer. Caution: Your product, 1-(3'-Chlorobiphenyl-3-yl)-ethylamine, is also basic and will also move into the aqueous layer. You would then need to basify the aqueous layer and re-extract your product. This method is best used if your product is significantly less basic than TEA or if you are prepared for a full extraction workflow.
-
Silica Plug: A short plug of silica gel can be used to capture the polar triethylammonium salt if it has been protonated.
Section 4: Standardized Protocols
Protocol 1: Chiral HPLC Method Development Screening
-
Column Selection: Choose a minimum of two columns with different chiral selectors (e.g., one amylose-based, one cellulose-based).
-
Mobile Phase Preparation: Prepare a stock solution of Hexane/IPA (90:10) with 0.1% DEA.
-
Sample Preparation: Dissolve a small amount of racemic 1-(3'-Chlorobiphenyl-3-yl)-ethylamine in the mobile phase to a concentration of ~1 mg/mL.
-
Initial Run:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Injection Volume: 5 µL
-
Detection: UV at a wavelength where the biphenyl system absorbs (e.g., 254 nm).
-
-
Optimization: Based on the initial results, systematically adjust the IPA percentage (e.g., test 5%, 15%, 20%) to optimize the resolution and run time.[1] If peak shape is poor, ensure the DEA is present and well-mixed.
Protocol 2: General Procedure for Diastereomeric Salt Resolution
-
Dissolution: Dissolve one equivalent of racemic 1-(3'-Chlorobiphenyl-3-yl)-ethylamine in a minimal amount of a heated solvent (e.g., isopropanol).[8]
-
Addition of Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 equivalents of the chosen chiral acid (e.g., L-(+)-tartaric acid) in the same heated solvent. Add the acid solution to the amine solution.[8]
-
Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or adding a seed crystal. Once turbidity is observed, allow the mixture to stand undisturbed for several hours, then cool further in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Liberation of Free Amine: Suspend the collected crystals in a biphasic mixture of an organic solvent (e.g., dichloromethane or ethyl acetate) and a dilute aqueous base (e.g., 1M NaOH). Stir until all solids dissolve. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
Analysis: Determine the enantiomeric excess (e.e.) of the product using the developed chiral HPLC method.
Section 5: Frequently Asked Questions (FAQs)
Q: What are the key structural features of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine to consider for purification? A: The key features are the basic ethylamine group, the chiral center at the carbon bearing the amine, and the relatively large, non-polar, and UV-active 3'-chlorobiphenyl group. The basicity dictates the need for modifiers in HPLC and allows for salt formation. The aromatic system allows for strong π-π interactions with certain CSPs and provides a strong chromophore for UV detection.
Q: What are the optimal storage conditions for the purified amine? A: As with many amines, 1-(3'-Chlorobiphenyl-3-yl)-ethylamine can be susceptible to air oxidation and can absorb atmospheric carbon dioxide to form a carbonate salt. For long-term storage, it is recommended to store the compound as a stable salt (e.g., hydrochloride) or as the free base under an inert atmosphere (e.g., nitrogen or argon) at reduced temperatures (2-8°C).
Q: How can I confirm the absolute configuration of my separated enantiomers? A: HPLC separation does not determine the absolute configuration (R vs. S). This must be done through other methods:
-
X-ray Crystallography: If you can grow a suitable crystal of one of the diastereomeric salts or a derivative of the pure enantiomer, this is the definitive method.
-
Comparison to a Standard: If an enantiomerically pure standard of known configuration is available, you can compare its retention time on your chiral HPLC system.
-
Vibrational Circular Dichroism (VCD): This spectroscopic technique can be used to determine the absolute configuration in solution by comparing the experimental spectrum to one predicted by quantum chemical calculations.
Decision Tree for Chiral Purification Strategy
Sources
- 1. benchchem.com [benchchem.com]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. Chiral separation and a molecular modeling study of eight azole antifungals on the cellulose tris(3,5-dichlorophenylcarbamate) chiral stationary phase - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 5. chiraltech.com [chiraltech.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. books.rsc.org [books.rsc.org]
- 9. documents.lgcstandards.com [documents.lgcstandards.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. reddit.com [reddit.com]
Optimizing chiral resolution of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine
Technical Support Center: Optimizing Chiral Resolution of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine
Executive Summary
This guide addresses the technical challenges in the chiral resolution of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine . Due to the meta-substitution on the biphenyl core, this compound frequently exhibits lower melting points and higher solubility than its para-analogs, leading to common issues like "oiling out" rather than crystallization. This document provides a self-validating workflow for selecting resolving agents, optimizing diastereomeric salt formation, and troubleshooting process failures.
Part 1: Critical Troubleshooting (Q&A)
Q1: I am seeing "oiling out" instead of crystal formation during salt screening. How do I fix this?
A: Oiling out is the most common failure mode for meta-substituted biphenyl amines. It occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve (Solid-Liquid).
-
Mechanism: The flexible biphenyl core and the ethylamine tail create a "greasy" lattice that resists ordering.
-
Immediate Fixes:
-
Switch Solvents: Move away from pure alcohols (EtOH, IPA). Introduce a polar aprotic co-solvent like Acetonitrile (MeCN) or Methyl tert-butyl ether (MTBE) . MeCN often suppresses oiling by increasing the energy penalty for the amorphous phase.
-
Use the "Dutch Resolution" Approach: Instead of a single resolving agent, use a family of agents (e.g., a 1:1 mixture of Dibenzoyl-L-tartaric acid and Di-p-toluoyl-L-tartaric acid). This disrupts the amorphous phase while encouraging the crystalline lattice of the preferred diastereomer [1].
-
Seeding Protocol: Do not cool to
immediately. Hold the solution at the "metastable zone" (typically for this class) and add seed crystals. If no seeds exist, scratch the vessel wall with a glass rod to induce nucleation.
-
Q2: Which resolving agents are most likely to work for this specific scaffold?
A: For 1-(3'-Chlorobiphenyl-3-yl)-ethylamine, you must exploit the
-
Top Tier (Aromatic Stacking):
-
(
)- or ( )-O,O'-Dibenzoyl-tartaric acid (DBTA): The benzoyl groups stack with the chlorobiphenyl core, stabilizing the lattice. -
(
)- or ( )-O,O'-Di-p-toluoyl-tartaric acid (DTTA): Often yields sharper separations than DBTA due to the rigid para-methyl group.
-
-
Second Tier (Hydrogen Bonding):
-
(
)-Mandelic Acid: Effective for -methylbenzylamine analogs, but may yield lower enantiomeric excess (ee) initially due to weaker dispersion forces compared to DBTA [2]. -
N-Acetyl-L-leucine: Highly effective for "awkward" amines that fail with tartrates, though more expensive.
-
Q3: My initial salt has a low ee (40-60%). Should I recrystallize or switch agents?
A: A 60% ee is a successful "hit" for a first pass. Do not switch agents yet.
-
The "Pope-Peachey" Refinement:
-
Recrystallize the salt from a solvent with higher solubility for the impurity (e.g., if you used EtOH, try EtOH:Water 95:5).
-
Rule of Thumb: If one recrystallization doubles the ee (e.g., 40%
80%), the system is viable. If ee stagnates (e.g., 40% 45%), you have formed a solid solution or a double salt. In this case, switch to a structurally different agent (e.g., from Tartrate to Mandelic).
-
Q4: How do I maximize yield without sacrificing optical purity?
A: Use the 0.5 equivalent method (Marckwald Principle). Instead of using 1.0 equivalent of the expensive chiral acid, use 0.5 eq of the chiral acid and 0.5 eq of an achiral acid (like HCl or Acetic Acid).
-
Why it works: The chiral acid selectively precipitates the matching enantiomer. The non-matching enantiomer remains in solution as the highly soluble HCl salt. This theoretically limits the maximum yield to 50% (100% of the desired enantiomer) but drastically improves initial purity.
Part 2: Experimental Protocols
Protocol A: The "Golden Standard" Screening Workflow
Objective: Identify the optimal resolving agent for 1-(3'-Chlorobiphenyl-3-yl)-ethylamine.
Reagents:
-
Amine (Racemic): 100 mg per vial.
-
Resolving Agents: L-DBTA, L-DTTA, (S)-Mandelic Acid, N-Acetyl-L-leucine.
-
Solvents: Ethanol (Abs), 2-Propanol (IPA), Acetonitrile (MeCN).
Step-by-Step:
-
Dissolution: Dissolve 100 mg (0.43 mmol) of amine in 1.0 mL of solvent at
. -
Addition: Add 1.0 equivalent of the resolving agent dissolved in the minimum amount of hot solvent.
-
Note: For Tartaric derivatives, use 0.5 eq if using the Marckwald method; otherwise use 1.0 eq.
-
-
Equilibration: Stir at
for 15 minutes to ensure homogeneity. -
Controlled Cooling: Ramp temperature down to
at a rate of .-
Critical: Rapid cooling promotes oiling out.
-
-
Harvest: Filter solids. If no solids form after 24h, add anti-solvent (Hexane or Water) dropwise until turbidity persists, then cool to
. -
Analysis: Liberate the free base (using 1M NaOH/DCM extraction) and analyze via Chiral HPLC.
Protocol B: Analytical Method (Chiral HPLC)
Objective: Quantify enantiomeric excess.
| Parameter | Setting |
| Column | Daicel Chiralpak AD-H or IA (Amylose-based) |
| Mobile Phase | Hexane : IPA : Diethylamine (90 : 10 : 0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Biphenyl absorption) |
| Temperature | |
| Target Separation | Resolution ( |
Part 3: Visualization & Logic
Figure 1: Resolution Optimization Workflow
This diagram outlines the decision logic for screening and optimizing the resolution process.
Caption: Decision tree for optimizing chiral resolution, addressing common failures like oiling out.
Figure 2: Troubleshooting "Oiling Out" Mechanism
The logic below details how to escape the "Oiling Out" trap specific to meta-substituted biphenyls.
Caption: Root cause analysis and corrective actions for Liquid-Liquid Phase Separation (Oiling Out).
References
-
Vries, T. D., et al. (1998). "The Family Approach to the Resolution of Racemates." Angewandte Chemie International Edition, 37(17), 2349-2354. Link
- Kozma, D. (2001). CRC Handbook of Optical Resolution via Diastereomeric Salt Formation. CRC Press. (General reference for Mandelic/Tartaric acid protocols).
- Saigo, K., et al. (1996). "Optical Resolution of alpha-Methylbenzylamine Derivatives." Bulletin of the Chemical Society of Japan. (Provides basis for substituted phenylethylamine resolution).
-
Patent US5276214A. "Optically active biphenyl derivative and process for optical resolution." (Demonstrates the utility of biphenyl interactions in chiral resolution). Link
1-(3'-Chlorobiphenyl-3-yl)-ethylamine stability and degradation issues
Stability, Handling, and Degradation Guide
Status: Active Document ID: TS-CBEA-001 Last Updated: October 26, 2025 Applicable Compound: 1-(3'-Chlorobiphenyl-3-yl)-ethylamine (Free Base & HCl Salt)
Executive Summary: The Chemical Context
This guide addresses the stability profile of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine . As a chiral, primary benzylic amine attached to a lipophilic biphenyl core, this molecule presents a specific triad of degradation risks that researchers must mitigate:
-
Atmospheric Carbamylation: The primary amine is highly nucleophilic and rapidly reacts with atmospheric CO
to form carbamates. -
Benzylic Oxidation: The C-H bond at the chiral center is activated by the biphenyl system, making it susceptible to radical oxidation (turning the amine into a ketone).
-
Aldehyde/Ketone Incompatibility: The primary amine will form stable Schiff bases (imines) if exposed to trace carbonyl impurities in solvents (e.g., acetone, formaldehyde in methanol).
Critical Degradation Pathways (Visualized)
The following diagram illustrates the three primary degradation routes you must prevent during storage and formulation.
Figure 1: Primary degradation pathways. Note that the "Ketone" degradant results in the permanent loss of the chiral center.
Troubleshooting Guide: Diagnostics & Solutions
Issue 1: Sample Discoloration (Yellowing)
Observation: The white powder (HCl salt) or colorless oil (Free Base) has turned yellow or brown.
-
Root Cause: Oxidative Deamination . The benzylic carbon has oxidized, likely forming 1-(3'-chlorobiphenyl-3-yl)ethanone (the ketone analog) and conjugated imines.
-
Diagnostic: Check LC-MS for a peak with Mass = [M-NH
+O]. For the free base (MW ~231.7), look for the ketone mass (~230.6 Da). -
Solution:
-
Immediate: Purify via recrystallization (if salt) or column chromatography (if free base).
-
Prevention: Store under Argon/Nitrogen. Protect from light (amber vials).
-
Issue 2: "Mystery Peak" & Weight Gain
Observation: The sample shows an unexpected weight increase, or NMR shows a broad peak that disappears upon adding D
-
Root Cause: Carbamylation . The free base has absorbed atmospheric CO
to form a carbamic acid zwitterion or carbamate salt. -
Diagnostic: IR spectroscopy will show a new carbonyl stretch around 1650–1700 cm
that was not present in the pure amine. -
Solution:
-
Fix: Dissolve in dilute HCl/MeOH to decarboxylate the impurity back to the amine salt, then lyophilize.
-
Prevention: Never store the Free Base exposed to air. Always store as the HCl Salt if possible.
-
Issue 3: Loss of Enantiomeric Excess (Racemization)
Observation: Chiral HPLC shows the growth of the distomer (unwanted enantiomer).
-
Root Cause: Benzylic Proton Acidity . Strong bases or radical conditions can remove the benzylic proton, planarizing the center.
-
Risk Factor: This is rare in solid storage but common if the compound is heated in basic solvents (e.g., DMF/K
CO ) for prolonged periods. -
Solution: Avoid heating the free base above 60°C in basic media.
Protocol: Handling & Storage
A. Solid State Storage (Gold Standard)
| Parameter | Recommendation | Rationale |
| Form | Hydrochloride Salt | The protonated amine ( |
| Temperature | -20°C | Arrhenius kinetics: Reduces oxidation rate significantly. |
| Atmosphere | Argon/Nitrogen | Displaces CO |
| Desiccant | Required | Prevents moisture-mediated hydrolysis of trace impurities. |
B. Solution Handling (The "Do Not Use" List)
When preparing stock solutions for biological assays or synthesis, avoid these solvents:
-
Acetone / MEK: Strictly Forbidden. Forms an imine (Schiff base) within minutes.
-
Chloroform (Unstabilized): May contain phosgene traces or HCl, causing unpredictable salt formation.
-
Aldehyde-contaminated Alcohols: Use HPLC-grade Methanol only. Low-grade alcohols often contain formaldehyde traces, which react rapidly with primary amines.
FAQ: Researcher to Scientist
Q: I need to use the Free Base for a reaction, but I only have the HCl salt. How do I convert it without degradation? A: Do not store the free base. Generate it in situ.
-
Protocol: Suspend the HCl salt in your reaction solvent (e.g., DCM or THF). Add 1.1 equivalents of a non-nucleophilic base (e.g., DIPEA or TEA). The free base is liberated immediately in solution. Use this mixture directly.
Q: My LC-MS shows a peak at M+12 vs the parent. What is it? A: This is likely the Formaldehyde Schiff Base (+12 Da comes from replacing 2H with 1C, usually seen as +12 or +26 depending on ionization). This indicates your solvent (likely Methanol or DCM) has trace formaldehyde contamination. Switch to "LC-MS Grade" solvents immediately.
Q: Is the compound hygroscopic?
A: The Free Base is not significantly hygroscopic but is lipophilic. The HCl Salt is moderately hygroscopic. If the salt becomes "sticky," it has absorbed water. Dry it in a vacuum desiccator over P
Analytical Reference Data
| Property | Value / Behavior |
| Molecular Weight | 231.72 g/mol (Free Base) |
| pKa (Conjugate Acid) | ~9.4 (Typical for benzylic amines) |
| UV/Vis Max | ~250 nm (Biphenyl absorption) |
| Solubility (HCl Salt) | Soluble in Water, MeOH, DMSO. Insoluble in Hexanes, Et |
| Solubility (Free Base) | Soluble in DCM, Et |
References
-
Waterman, K. C., et al. "Stabilization of Pharmaceuticals to Oxidative Degradation." Pharmaceutical Development and Technology, vol. 7, no. 1, 2002, pp. 1–32. Link
- Context: Defines the radical oxidation mechanism for benzylic amines and the protective effect of salt form
-
Baertschi, S. W., et al. Pharmaceutical Stress Testing: Predicting Drug Degradation. 2nd ed., Informa Healthcare, 2011. Link
- Context: Authoritative guide on stress testing primary amines for carbonylation and oxid
-
Smith, M. B. March’s Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th ed., Wiley, 2019. Link
- Context: Fundamental mechanisms of Schiff base form
-
Hall, H. K. "Correlation of the Base Strengths of Amines." Journal of the American Chemical Society, vol. 79, no. 20, 1957, pp. 5441–5444. Link
- Context: Establishes the pKa baseline for benzylic amines, explaining the high reactivity with CO .
Technical Support Center: 1-(3'-Chlorobiphenyl-3-yl)-ethylamine Synthesis
Product Code: GEN-BP-AMINE-03 Support Tier: Level 3 (Senior Application Scientist) Last Updated: 2025-05-20
The Synthetic Landscape: Context & Criticality
This guide addresses the synthesis of 1-(3'-chlorobiphenyl-3-yl)-ethylamine , a privileged scaffold often used as a fragment in calcimimetics and GPCR modulators. The presence of the 3'-chlorine atom and the benzylic amine creates a specific set of chemoselectivity challenges.
The standard industrial route involves two distinct phases, each with its own "impurity fingerprint":
-
Suzuki-Miyaura Coupling: Constructing the biphenyl core while preserving the chlorine handle.
-
Reductive Amination: Converting the acetyl group to a primary amine without over-alkylation.
Impurity Origin Map
The following diagram maps the genesis of the five most critical impurities (Imp-A through Imp-E) relative to the main reaction pathway.
Figure 1: Critical Process Parameters (CPPs) and impurity genesis points in the synthesis workflow.
Phase 1: Troubleshooting the Suzuki Coupling
Objective: Couple 3-bromoacetophenone and 3-chlorophenylboronic acid. Critical Challenge: Chemoselectivity. You must activate the Ar-Br bond without touching the Ar-Cl bond.
Common Issues & Solutions
Q: I am seeing significant amounts of Impurity B (De-chlorinated product). Why? A: This is a chemoselectivity failure. The Palladium catalyst is inserting into the Ar-Cl bond after the Ar-Br is consumed.
-
Root Cause: The catalyst system is "too active" or the reaction temperature is too high. Ligands like XPhos or SPhos are excellent for activating chlorides, which is exactly what you don't want here.
-
Corrective Action:
-
Switch Ligand: Use standard triphenylphosphine (
) or dppf. These are active enough for Ar-Br but sluggish for Ar-Cl. -
Temperature Control: Do not exceed 80°C. Ar-Cl activation typically requires temperatures >90°C with standard catalysts.
-
Stoichiometry: Ensure the boronic acid is the limiting reagent (0.95 eq) or strictly 1.0 eq. Excess boronic acid keeps the catalyst active in the absence of the bromide, encouraging it to attack the chloride.
-
Q: How do I remove Impurity A (3,3'-Dichlorobiphenyl)? A: This is a homocoupling product of the boronic acid.
-
Root Cause: Presence of oxygen in the reaction mixture.[1]
-
Protocol:
-
Degassing: Sparging with nitrogen for 5 minutes is often insufficient. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous argon sparging for at least 20 minutes before adding the catalyst.
-
Base Selection: Switch from carbonate bases (
) to weaker bases or ensure the base is not added until the system is fully inert.
-
Phase 2: Troubleshooting the Amine Formation
Objective: Convert the ketone to a primary amine. Critical Challenge: Preventing the formation of the "Dimer" (Impurity D).
Common Issues & Solutions
Q: My LC-MS shows a large peak at [2M+H], indicating Impurity D (Secondary Amine). How do I stop this? A: This is the classic "Reductive Amination Dimer." It forms when the newly formed primary amine reacts with the intermediate imine.
-
Mechanism:
(Secondary Amine). -
Corrective Action (The "Ammonia Flood"):
-
Source: Use Ammonium Acetate (
) in massive excess (10-15 equivalents) relative to the ketone. -
Hydride Choice: Switch to Sodium Cyanoborohydride (
) .[2] It is selective for the protonated imine at pH 6-7 and reacts slower with the ketone than . -
Order of Addition: Stir the ketone and
for 1-2 hours before adding the hydride. This ensures high conversion to the imine before reduction begins.
-
Q: I see Impurity C (The Alcohol). Is my imine not forming? A: Yes. If the hydride reduces the ketone directly before the imine forms, you get the alcohol.
-
Troubleshooting:
-
Dry Solvents: Water hydrolyzes the imine back to the ketone. Use molecular sieves (3Å) in the reaction mixture (Methanol/Ethanol).
-
pH Adjustment: Ensure the pH is roughly 6.0-7.0. If too basic, the imine doesn't protonate (activating it for reduction). If too acidic, the amine source is protonated and cannot attack the ketone.
-
Purification & Analysis Protocols
Data Summary: Impurity Profiles
| Impurity | Structure | Retention Time (Rel)* | Removal Strategy |
| Impurity A | Homocouple (Biaryl) | 1.45 | Recrystallization (Hexanes) |
| Impurity B | De-Cl Product | 0.92 | Difficult; requires Prep-HPLC |
| Impurity C | Alcohol | 0.85 | Silica Flash (Polar eluent) |
| Impurity D | Dimer (Secondary Amine) | 1.80 | Acid/Base Extraction |
*Relative to Product on C18 Column (Water/MeCN/0.1% TFA).
Recommended HPLC Method (Achiral Purity)
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile + 0.1% TFA
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV @ 254 nm (Biphenyl absorption) and 210 nm.
Recommended Chiral HPLC Method (Enantiomeric Excess)
If you are synthesizing the chiral variant (e.g., (S)-isomer), standard C18 will not separate the enantiomers.
-
Column: Daicel Chiralpak AD-H or IA (Amylose-based).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Note: The amine tailing is suppressed by the Diethylamine (DEA). Do not use TFA on polysaccharide columns unless they are immobilized (e.g., Chiralpak IA), and even then, basic modifiers are preferred for amines.
Purification Workflow: The "Acid Wash" Trick
To remove Impurity A (Neutral Biaryl) and Impurity C (Alcohol) from your Amine Product :
-
Dissolve crude mixture in Ethyl Acetate.
-
Extract with 1M HCl (aq) .
-
The Amine (Product) and Dimer (Impurity D) go into the water layer.
-
Impurity A and C stay in the Ethyl Acetate layer.
-
-
Discard organic layer.
-
Basify aqueous layer with 2M NaOH to pH 12.
-
Extract back into Ethyl Acetate.
-
Result: You have removed the non-basic impurities. You now only need to separate the Product from the Dimer (Impurity D), which is easily done via recrystallization (HCl salt formation) or flash chromatography.
References & Authoritative Grounding
-
Suzuki-Miyaura Coupling Mechanism & Side Reactions:
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Detailed discussion on dehalogenation (Impurity B) and homocoupling (Impurity A).
-
-
Reductive Amination Selectivity:
-
Chiral Separation of Biphenyl Amines:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reductive Amination: Definition, Examples, and Mechanism [chemistrylearner.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. (S)-1-(3-Chlorophenyl)ethylamine, CasNo.68297-62-1 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
Technical Support Center: 1-(3'-Chlorobiphenyl-3-yl)-ethylamine
This technical guide addresses the synthesis, purification, and handling of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine . This scaffold serves as a critical pharmacophore in GPCR ligand development (e.g., calcilytics, monoamine transporter inhibitors).
The presence of a meta-chlorine substituent (susceptible to Pd-mediated dehalogenation) and a chiral benzylic amine (prone to racemization and oxidation) necessitates a rigorous, mechanism-driven approach.
Module 1: Constructing the Biphenyl Core (Suzuki-Miyaura Coupling)
Context: The standard approach involves coupling 3-chlorophenylboronic acid with 3-aminoacetophenone (or a protected equivalent).
Q1: I observe significant dechlorination (loss of the 3'-Cl) during the Suzuki coupling. How do I prevent this?
Diagnosis: You are likely using a hyper-active catalyst system (e.g., Pd(tBu3P)2 or SPhos) or excessive heat (>100°C), which facilitates oxidative addition into the aryl-chloride bond after the more reactive bromide/iodide is consumed.
Corrective Protocol:
-
Catalyst Switch: Transition to Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ . These catalysts are robust enough to activate aryl bromides/iodides but generally sluggish toward aryl chlorides at moderate temperatures [1].
-
Temperature Control: Limit reaction temperature to 60–80°C .
-
Base Selection: Use mild bases like K₂CO₃ or Na₂CO₃ . Avoid strong alkoxide bases (KOtBu), which can promote hydrodehalogenation pathways.
Q2: My reaction stalls with black precipitate (Pd black) before full conversion.
Diagnosis: "Pd black" formation indicates the collapse of the active catalytic cycle, often due to ligand dissociation or oxygen poisoning.
Corrective Protocol:
-
Degassing: Sparging with argon is insufficient for sensitive couplings. Use the Freeze-Pump-Thaw method (3 cycles) to remove dissolved oxygen that promotes homocoupling of the boronic acid [2].
-
Ligand Stabilization: Add 5–10 mol% of free ligand (e.g., PPh₃) to shift the equilibrium back toward the active Pd(0)Lₙ species.
Module 2: Installing the Chiral Amine (The Critical Step)
Context: Converting the ketone intermediate (1-(3'-chlorobiphenyl-3-yl)ethanone) to the amine. The "1-ethylamine" nomenclature implies a chiral center at the benzylic position.
Q3: Chemical reductive amination (NaBH₄/NH₄OAc) is yielding a 50:50 racemic mixture and significant alcohol byproduct. How do I fix this?
Diagnosis:
-
Racemization: Standard hydride reductions are non-stereoselective.
-
Chemoselectivity: The ketone is being reduced to the alcohol (Ar-CH(OH)-CH₃) faster than the imine is forming.
The "Senior Scientist" Solution: Biocatalytic Transamination
To achieve high enantiomeric excess (>99% ee) without chiral HPLC resolution, replace the chemical route with an
Protocol (Self-Validating System):
-
Enzyme: Codexis ATA-113 (S-selective) or ATA-117 (R-selective) analogs.
-
Amine Donor: Isopropylamine (1M) – drives equilibrium by removing acetone (volatile).
-
Co-factor: PLP (Pyridoxal-5'-phosphate), 1 mM.
-
Buffer: K-Phosphate (pH 7.0–8.0).
-
DMSO: 10–15% v/v to solubilize the biphenyl ketone.
Q4: If I must use chemical synthesis, how do I stop alcohol formation?
Corrective Protocol: Use Titanium(IV) isopropoxide [Ti(OiPr)₄] .
-
Pre-mix Ketone + Amine source + Ti(OiPr)₄ (2.0 equiv) neat or in THF for 6–12 hours.
-
Mechanism: Titanium acts as a Lewis acid and water scavenger, forcing quantitative imine formation.
-
Then add the reducing agent (NaBH₄).[1] This ensures no free ketone exists to be reduced to the alcohol [5].
Module 3: Purification & Isolation
Q5: The product is "streaking" or "tailing" severely on silica gel columns, leading to poor separation.
Diagnosis: The basic amine interacts strongly with the acidic silanols (Si-OH) on the silica surface.
Corrective Protocol (The Triethylamine Wash): Do not just add TEA to your mobile phase.
-
Pre-treatment: Flush the packed silica column with 3 column volumes of Hexane:Et₃N (95:5) .
-
Elution: Run your gradient (e.g., DCM:MeOH) without further TEA. The pre-wash neutralizes the active acidic sites.
-
Alternative: Use DCM:MeOH:NH₄OH (90:10:1) as the eluent. The ammonium hydroxide suppresses ionization and sharpens the peak [6].
Q6: The product is an oil that oxidizes/discolors over time. How do I store it?
Diagnosis: Benzylic amines are prone to air oxidation (forming imines/benzaldehydes) and reacting with atmospheric CO₂ to form carbamates.
Corrective Protocol (Salt Formation): Convert the free base to the Hydrochloride (HCl) salt immediately.
-
Dissolve the oil in minimal dry diethyl ether or EtOAc.
-
Add 2M HCl in diethyl ether (dropwise) at 0°C.
-
Filter the white precipitate.
-
Result: The HCl salt is a stable solid, resistant to oxidation, and easy to handle for biological assays [7].
Visual Troubleshooting & Workflows
Figure 1: Synthetic Pathway & Decision Logic
This diagram illustrates the divergence between the racemic chemical route and the recommended enantioselective enzymatic route.
Caption: Comparative workflow for synthesis. Route B (Green) is recommended for pharmaceutical applications due to high enantioselectivity.
Figure 2: Troubleshooting The Suzuki Coupling
Decision tree for diagnosing failure modes in the biphenyl assembly step.
Caption: Diagnostic logic for optimizing the Suzuki-Miyaura coupling of chlorophenylboronic acids.
Summary Data Table: Method Comparison
| Feature | Chemical Route (Ti-Mediated) | Biocatalytic Route ( |
| Reagents | Ti(OiPr)₄, NaBH₄, NH₃ | Enzyme (ATA), PLP, iPrNH₂ |
| Stereochemistry | Racemic (50:50 R/S) | Enantiopure (>99% ee) |
| Yield | 60–75% | 85–95% |
| Purification | Difficult (Amine/Alcohol mix) | Simple (Extraction) |
| Scalability | High (Kg scale) | High (Kg scale) |
| Cost | Low | Moderate (Enzyme cost) |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. Link
-
Green, A. P., et al. (2014). Chiral Amine Synthesis Using
-Transaminases: An Amine Donor that Displaces Equilibria.[2][3] Angewandte Chemie International Edition, 53(40), 10714–10717. Link -
Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. Link
-
Bhattacharyya, S. (1995). Titanium(IV) Isopropoxide and Sodium Borohydride: A Reagent of Choice for Reductive Amination. Journal of Organic Chemistry, 60(15), 4928–4929. Link
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427–435. Link
Sources
Technical Support Center: Method Refinement for 1-(3'-Chlorobiphenyl-3-yl)-ethylamine
Status: Operational Ticket ID: REFINE-BP-AMINE-001 Subject: Optimization of Chromatographic & Mass Spectrometric Analysis for Hydrophobic Biphenyl-Ethylamines[1]
Executive Summary
Welcome to the technical support portal for 1-(3'-Chlorobiphenyl-3-yl)-ethylamine . This guide addresses the specific analytical challenges posed by this molecule's physicochemical profile: a lipophilic biphenyl core (LogP ~4.5–5.[1]0) coupled with a basic primary amine (pKa ~9.5).[1]
Users typically encounter three critical failure modes with this analyte:
-
Peak Tailing: Caused by secondary silanol interactions with the amine.[1][2]
-
System Carryover: Caused by the adsorption of the hydrophobic chlorobiphenyl moiety to injector surfaces.[1]
-
Chiral Resolution: The need to separate the (R) and (S) enantiomers for pharmacological validation.
Module 1: Chromatographic Performance (Peak Tailing)
The Issue
You observe peak asymmetry factors (
Root Cause Analysis
At neutral or slightly acidic pH (pH 3–7), the ethylamine group is protonated (
Troubleshooting Protocol
Option A: High pH Strategy (Recommended for LC-MS) [1]
-
Mechanism: Operating at pH 10.0 (above the pKa) keeps the amine deprotonated (neutral), eliminating silanol interactions.[1]
-
Protocol:
Option B: Charged Surface Hybrid (CSH) Technology [1]
-
Mechanism: Use a column with a slight positive surface charge.[1] This electrostatically repels the protonated amine, preventing it from digging into the silanol layer.
-
Protocol:
Visual Workflow: Tailing Elimination
Caption: Decision tree for mitigating amine tailing based on column chemistry and detection mode.
Module 2: System Carryover & Ghost Peaks
The Issue
Ghost peaks appear in blank injections following a high-concentration sample.[1] This is due to the chlorobiphenyl core, which is highly lipophilic and "sticky" towards PTFE rotor seals and PEEK tubing.[1]
Refined Needle Wash Protocol
Standard aqueous/organic washes (e.g., 50:50 MeOH:Water) are insufficient to solubilize the chlorobiphenyl ring.[1]
| Parameter | Standard Setting | Required Setting for Chlorobiphenyls |
| Weak Wash | 10% ACN | 10% ACN / 90% Water |
| Strong Wash | 100% ACN | 40% ACN / 40% IPA / 20% Acetone (or 0.1% Formic Acid in IPA) |
| Wash Time | 3 seconds | Minimum 10 seconds (Dip and hold) |
| Valve Material | Vespel | Ceramic or PEEK (Vespel adsorbs amines) |
Critical Step: If carryover persists, replace the autosampler needle seat. The soft plastic often becomes impregnated with the lipophilic analyte over time.
Module 3: Chiral Separation (Enantiomeric Purity)
The Issue
You need to separate the (R) and (S) enantiomers of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine. Standard C18 cannot distinguish these.
Method Development Guide
The separation requires a polysaccharide-based chiral selector.[1][4]
Primary Recommendation: Immobilized Polysaccharide (Normal Phase) [1]
-
Column: Chiralpak IC or Chiralpak AD-H (Amylose-based).[1]
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1]
-
Why: The non-polar hexane keeps the hydrophobic biphenyl interaction stable, while the ethanol modifies the chiral pocket. Diethylamine (DEA) is mandatory to mask silanols and sharpen the amine peaks.[1]
Secondary Recommendation: Reversed Phase (LC-MS Compatible)
-
Column: Chiralpak IG-3 (Immobilized).[1]
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 9.0) : Acetonitrile (60:40 Isocratic).[1]
-
Why: Allows for direct MS detection without the flammability/ionization issues of hexane.[1]
Visual Workflow: Chiral Method Selection
Caption: Selection of chiral mode based on detector requirements.
Module 4: Frequently Asked Questions (FAQs)
Q1: I am seeing low recovery in my plasma extraction. Is the amine binding to the proteins? A: Likely, but the bigger issue is non-specific binding to the plasticware.
-
Fix: Do not use pure aqueous solvents for reconstitution.[1] Reconstitute the dry extract in at least 30% organic solvent (MeOH or ACN) to prevent the biphenyl tail from sticking to the polypropylene vial walls. Use glass inserts if possible.
Q2: Why does my retention time shift earlier after 50 injections? A: This "retention drift" often indicates the "dewetting" of the C18 pores if you are using highly aqueous mobile phases (e.g., 95% water) to retain the polar amine, or it indicates amine buildup on the column.
-
Fix: Ensure your gradient ends with a high organic wash (95% ACN) for at least 2 minutes to strip lipophilic contaminants.[1]
Q3: Can I use TFA to fix the tailing if I am using LC-MS? A: Avoid it. TFA (Trifluoroacetic acid) causes severe ion suppression in Electrospray Ionization (ESI) by forming tight ion pairs with the amine in the gas phase.
-
Alternative: Use Difluoroacetic acid (DFA) or rely on the High pH method (Module 1) which inherently improves signal-to-noise in positive mode ESI (
).
References
-
Thermo Fisher Scientific. "Carryover & Contamination Causes & Cures – Assuring the Quantitative Accuracy of LC-MS/MS Methods."[1] Thermo Fisher Technical Notes. Link
-
McCalley, D. V. "Analysis of basic compounds by high performance liquid chromatography: The effect of operating pH."[1] Journal of Chromatography A, 2010.[1] Link
-
Agilent Technologies. "Development of a Method for the Chiral Separation of D/L-Amphetamine." Agilent Application Notes, 5994-1368EN.[1] Link
-
Phenomenex. "Troubleshooting Peak Tailing in HPLC." Chromatography Blog. Link
-
PubChem. "3-Chlorobiphenyl Compound Summary." National Library of Medicine, CID 16322. Link[1]
Sources
Validation & Comparative
Comparative analysis of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine synthesis methods
Comparative Analysis of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine Synthesis Methods
Executive Summary
The synthesis of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine represents a classic challenge in medicinal chemistry: constructing a biaryl core while installing a reactive primary amine at a benzylic position. This scaffold is a critical pharmacophore in various CNS-active agents and allosteric modulators.
This guide objectively compares three distinct synthetic methodologies:
-
Method A (The Modular Chemical Route): Suzuki-Miyaura coupling followed by Reductive Amination.
-
Method B (The Asymmetric Biocatalytic Route): Enzymatic Transamination for high enantiopurity.
-
Method C (The Late-Stage Convergent Route): Coupling of chiral building blocks.
Strategic Overview: Pathway Comparison
The following diagram illustrates the logical flow and mechanistic divergence of the three methods.
Caption: Figure 1. Strategic divergence in synthesis. Method A prioritizes cost and speed for racemic screening, while Method B utilizes biocatalysis for stereochemical control.
Method A: The Modular Chemical Route (Suzuki + Reductive Amination)
Best For: Initial SAR screening, gram-scale synthesis where chirality is not yet critical.
This approach builds the biaryl core first, utilizing the robust Suzuki-Miyaura cross-coupling reaction, followed by a classical reductive amination. It is the most reliable "wet chemistry" approach for labs without biocatalysis capabilities.
Protocol Step 1: Suzuki-Miyaura Coupling
-
Objective: Synthesis of 3-acetyl-3'-chlorobiphenyl.
-
Reagents: 3-Bromoacetophenone (1.0 eq), 3-Chlorophenylboronic acid (1.1 eq), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2.0 eq).
-
Solvent: Toluene/Water (4:1) or Dioxane/Water.[1]
Workflow:
-
Charge a reaction vessel with 3-bromoacetophenone (10 mmol) and 3-chlorophenylboronic acid (11 mmol).
-
Add solvent (40 mL Toluene, 10 mL H₂O) and K₂CO₃ (2.76 g). Degas with N₂ for 15 mins.
-
Add Pd(dppf)Cl₂ catalyst (0.3 mmol) under N₂ flow.
-
Heat to 90°C for 12 hours . Monitor by TLC/LC-MS.
-
Workup: Cool, dilute with EtOAc, wash with brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc 9:1) to yield the biaryl ketone.
Protocol Step 2: Reductive Amination (Borch Conditions)
-
Objective: Conversion of ketone to primary amine.
-
Reagents: Ammonium Acetate (10 eq), NaBH₃CN (1.5 eq).
-
Solvent: Methanol.[2]
Workflow:
-
Dissolve the biaryl ketone (5 mmol) in dry MeOH (25 mL).
-
Add Ammonium Acetate (50 mmol) and stir at RT for 1 hour to form the imine in situ.
-
Cool to 0°C and carefully add NaBH₃CN (7.5 mmol). Caution: Generates HCN gas if acidified; keep pH > 6.
-
Warm to RT and stir for 24 hours.
-
Quench: Slowly add 6N HCl to decompose excess hydride (in a fume hood). Basify with NaOH to pH > 12.
-
Extraction: Extract with DCM (3x). The product is in the organic layer.[3][4]
-
Salt Formation: Treat with HCl/Ether to precipitate the hydrochloride salt.
Critical Insight: Direct reductive amination of aryl ketones with ammonia often leads to secondary amine dimers. Using a large excess of ammonium acetate (10-20 eq) suppresses this side reaction [1].
Method B: The Asymmetric Biocatalytic Route (Transaminase)
Best For: Process development, scale-up, and when high enantiomeric excess (>99% ee) is required.
Modern drug development rarely accepts racemic mixtures. Amine Transaminases (ATAs) offer a green, single-step conversion of the ketone to the chiral amine with perfect stereocontrol, avoiding toxic transition metals or hydride reagents.
Mechanism & Workflow
The reaction utilizes an ω-transaminase enzyme, PLP (pyridoxal-5'-phosphate) cofactor, and an amine donor (usually isopropylamine or alanine).
Caption: Figure 2. Biocatalytic cycle utilizing isopropylamine as the sacrificial amine donor to drive equilibrium.
Protocol:
-
Screening: Screen a commercially available ATA kit (e.g., Codexis or similar) against the biaryl ketone substrate to identify the active variant (S-selective or R-selective).
-
Reaction Mix (100 mL scale):
-
Substrate: 500 mg biaryl ketone (dissolved in 5 mL DMSO).
-
Buffer: 100 mM Potassium Phosphate, pH 7.5.
-
Amine Donor: 1M Isopropylamine (neutralized to pH 7.5).
-
Cofactor: 1 mM PLP.
-
Enzyme: 50 mg lyophilized ATA powder.
-
-
Process: Incubate at 30°C with orbital shaking (250 rpm) for 24 hours.
-
Workup: Acidify to pH 2 to quench enzyme. Wash with MTBE to remove unreacted ketone. Basify aqueous layer to pH 12, extract product with MTBE.
Expert Note: The equilibrium often favors the ketone. Removing the acetone byproduct (via vacuum or nitrogen sweep) shifts the equilibrium toward the amine product [2].
Method C: Late-Stage Convergent Route (Chiral Pool)
Best For: Analog generation where the amine center is constant, but the biaryl ring is varied.
Instead of forming the amine last, this method starts with a chiral amine building block.
Protocol:
-
Starting Material: (S)-1-(3-Bromophenyl)ethylamine (commercially available).
-
Protection: Protect the amine with Boc anhydride ((Boc)₂O) to prevent catalyst poisoning.
-
Reaction: Amine + (Boc)₂O + TEA in DCM → N-Boc-Intermediate .
-
-
Suzuki Coupling: React N-Boc-Intermediate with 3-Chlorophenylboronic acid using Pd(dppf)Cl₂ (as in Method A).
-
Deprotection: Treat with TFA/DCM (1:1) to release the chiral amine.
-
Pros: Guarantees stereochemistry if the starting material is pure.
-
Cons: Adds two extra steps (protection/deprotection), lowering overall atom economy.
Comparative Data Analysis
| Feature | Method A (Chemical) | Method B (Biocatalytic) | Method C (Convergent) |
| Overall Yield | 65-75% | 80-90% (Conversion) | 50-60% (3 steps) |
| Enantioselectivity | 0% ee (Racemic) | >99% ee | >98% ee (Source dependent) |
| Atom Economy | Moderate | High | Low (Protecting groups) |
| Cost | Low | Moderate (Enzyme cost) | High (Chiral SM cost) |
| Scalability | High | High | Moderate |
| Green Score | Low (Toxic hydrides) | High (Aqueous, mild) | Moderate |
References
-
Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link
-
Biocatalytic Transamination: Koszelewski, D., et al. "Formal asymmetric biocatalytic reductive amination of ketones." Angewandte Chemie International Edition, 2008, 47(48), 9337-9340. Link
-
Suzuki Coupling Methodology: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995, 95(7), 2457–2483. Link
-
Chiral Amine Synthesis Review: Nugent, T. C., & El-Shazly, M. "Chiral Amine Synthesis - Recent Developments and Trends." Advanced Synthesis & Catalysis, 2010, 352(5), 753–819. Link
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. asianpubs.org [asianpubs.org]
- 3. Scalable Transition-Metal-Free Synthesis of Aryl Amines from Aryl Chlorides through X@RONa-Catalyzed Benzyne Formation [organic-chemistry.org]
- 4. CATALYTIC ENANTIOSELECTIVE BORANE REDUCTION OF BENZYL OXIMES: PREPARATION OF (S)-1-PYRIDIN-3-YL-ETHYLAMINE BIS HYDROCHLORIDE - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 1-(3'-Chlorobiphenyl-3-yl)-ethylamine (3-CBEA)
Abstract
This guide provides a comprehensive framework for the validation of analytical methods for the novel compound 1-(3'-Chlorobiphenyl-3-yl)-ethylamine (3-CBEA), a molecule of interest in pharmaceutical development. We present a detailed, side-by-side comparison of two orthogonal analytical techniques: Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is designed for researchers, analytical chemists, and quality control professionals, offering not just protocols, but the underlying scientific rationale for experimental design choices. The methodologies and validation strategies are grounded in the latest international regulatory standards, primarily the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14, ensuring the development of robust, reliable, and defensible analytical data.[1][2]
Introduction: The Analytical Imperative for 3-CBEA
1-(3'-Chlorobiphenyl-3-yl)-ethylamine (3-CBEA) is a chiral amine containing a substituted biphenyl moiety. Its structural features, including a UV-active chromophore and a basic nitrogen atom, make it a suitable candidate for analysis by multiple chromatographic techniques. In the pharmaceutical industry, the validation of analytical procedures is not merely a regulatory formality but a critical component of the quality system.[1] It provides documented evidence that a method is fit for its intended purpose, ensuring the identity, strength, quality, and purity of a drug substance.[3]
The transition from a simple validation checklist to a holistic lifecycle approach, as emphasized by the new ICH Q14 and revised Q2(R2) guidelines, requires a deeper understanding of the method's capabilities and limitations.[4][5] This guide embraces this modern philosophy by first defining an Analytical Target Profile (ATP) and then validating two distinct but complementary methods against these predefined objectives.
The Regulatory Backbone: ICH Guidelines
All validation activities described herein are designed to meet the stringent requirements of global regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7] These agencies have adopted the ICH guidelines, which provide a harmonized framework for demonstrating that an analytical procedure is suitable for its intended purpose.[8][9] The core validation characteristics assessed include specificity, linearity, accuracy, precision, range, and robustness.[1][10]
Part I: Validation of a Primary RP-HPLC-UV Method for Assay and Impurity Profiling
Rationale for Selection: RP-HPLC is the workhorse of the pharmaceutical industry for quantitative analysis. For a non-volatile, UV-absorbing molecule like 3-CBEA, RP-HPLC offers an unparalleled combination of robustness, efficiency, and performance for both potency determination (assay) and the quantification of process-related impurities and degradation products.
Analytical Target Profile (ATP) for the HPLC Method
Before development, the method's goals are clearly defined, a principle central to ICH Q14.[5]
-
Analyte: 1-(3'-Chlorobiphenyl-3-yl)-ethylamine (3-CBEA)
-
Matrix: Drug Substance
-
Intended Purpose: A stability-indicating method to simultaneously perform an assay (quantify 3-CBEA) and determine the purity by quantifying related substances.
-
Performance Requirements:
-
Assay: Accurately and precisely quantify 3-CBEA in the range of 80% to 120% of the nominal concentration.
-
Impurities: Reliably quantify known and unknown impurities down to the reporting threshold of 0.05%.
-
Specificity: Resolve 3-CBEA from all potential degradation products and process impurities.
-
Experimental Protocol: RP-HPLC-UV
This protocol is a self-validating system, where system suitability criteria must be met before any sample analysis.
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a quaternary pump, autosampler, multicolumn thermostat, and diode-array detector (DAD).
-
Data Acquisition: Agilent OpenLab CDS Software (or equivalent).
Chromatographic Conditions:
-
Column: Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm particle size.
-
Causality: A C18 stationary phase provides excellent hydrophobic retention for the biphenyl moiety of 3-CBEA. The 150 x 4.6 mm, 5 µm format is a robust standard for routine analysis, balancing resolution and analysis time.
-
-
Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.
-
Causality: A pH of 3.0 ensures the primary amine of 3-CBEA is fully protonated, leading to sharp, symmetrical peak shapes and preventing interactions with residual silanols on the silica backbone.
-
-
Mobile Phase B: Acetonitrile.
-
Causality: Acetonitrile is a common organic modifier that offers good elution strength and low UV cutoff, making it ideal for gradient elution.
-
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 15.0 70 17.0 90 19.0 30 | 22.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 225 nm.
-
Causality: The biphenyl chromophore is expected to have significant absorbance in the low UV range. 225 nm is chosen to provide high sensitivity for both the main compound and potential impurities.
-
Solutions Preparation:
-
Diluent: Mobile Phase A / Acetonitrile (70:30 v/v).
-
Standard Solution (1.0 mg/mL): Accurately weigh approximately 50 mg of 3-CBEA reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Sample Solution (1.0 mg/mL): Prepare in the same manner as the Standard Solution using the 3-CBEA sample.
Validation Workflow & Performance Data
The validation process follows a predefined protocol to test the method against the ATP requirements.
Caption: Workflow for HPLC method validation based on ICH guidelines.
Summary of Validation Results (Hypothetical Data)
| Validation Parameter | Acceptance Criteria | Result | Status |
| Specificity | Peak purity index > 0.999 for all stress conditions. Baseline resolution (>2.0) between 3-CBEA and all degradation peaks. | All criteria met. | Pass |
| Linearity (Assay) | Correlation Coefficient (R²) ≥ 0.999 over 50-150% of target concentration. | R² = 0.9998 | Pass |
| Accuracy | Mean recovery between 98.0% and 102.0% at three levels (80%, 100%, 120%). | 99.2% - 101.5% | Pass |
| Precision (Repeatability) | Relative Standard Deviation (%RSD) ≤ 2.0% for six replicate preparations. | %RSD = 0.45% | Pass |
| Precision (Intermediate) | %RSD ≤ 2.0% between two analysts on two different days. | %RSD = 0.68% | Pass |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10. Must be ≤ 0.05% reporting threshold. | 0.025% | Pass |
| Robustness | %RSD ≤ 2.0% after deliberate changes to pH (±0.2), organic ratio (±2%), and flow rate (±0.1 mL/min). | All results within specification. | Pass |
Part II: Comparative Analysis with GC-MS as an Orthogonal Method
Rationale for Selection: While HPLC is ideal for routine quantification, GC-MS provides superior specificity and is the gold standard for identifying and confirming the structure of unknown volatile or semi-volatile compounds.[11] Its reliance on a different separation mechanism (partitioning into a gaseous mobile phase) and detection principle (mass-to-charge ratio) makes it an excellent orthogonal technique. For the primary amine in 3-CBEA, derivatization may be employed to improve thermal stability and chromatographic performance.
Experimental Protocol: GC-MS
Instrumentation:
-
GC-MS System: Agilent 8890 GC with a 5977B MSD (or equivalent).
-
Data Acquisition: Agilent MassHunter Software (or equivalent).
Chromatographic Conditions:
-
Column: Agilent J&W HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Causality: An HP-5ms is a robust, general-purpose column with low bleed, making it ideal for mass spectrometry. Its 5% phenyl-arylene phase provides good selectivity for aromatic compounds like 3-CBEA.[12]
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Splitless mode, 280 °C.
-
Oven Program: Start at 150 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min.[13]
-
MS Transfer Line: 280 °C.
-
MS Source: 230 °C (Electron Ionization - EI).
-
MS Quad: 150 °C.
-
Acquisition Mode: Full Scan (m/z 50-550) for impurity identification; Selected Ion Monitoring (SIM) for targeted quantification.
Sample Preparation (with Derivatization):
-
Accurately weigh ~10 mg of 3-CBEA into a vial.
-
Add 1 mL of Pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature and inject 1 µL into the GC-MS.
-
Causality: Silylation with BSTFA is a common derivatization technique for primary amines. It replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, increasing volatility and thermal stability while reducing tailing.
-
Method Performance Comparison: RP-HPLC-UV vs. GC-MS
This table provides an objective comparison to guide method selection based on the analytical need.
| Feature | RP-HPLC-UV | GC-MS |
| Specificity | High (based on retention time and UV spectrum). Can be compromised by co-eluting impurities with similar spectra. | Extremely High (based on retention time and unique mass fragmentation pattern). Considered definitive for identification.[14] |
| Primary Application | Quantitative Analysis: Assay, purity, stability testing. | Qualitative Analysis: Impurity identification, structural elucidation, confirmatory testing. |
| Sensitivity (LOQ) | Good (typically ~0.03-0.05%). | Excellent (can reach low ppb levels, especially in SIM/MRM mode). |
| Sample Throughput | High (run times typically 15-30 minutes). | Moderate (run times can be longer; sample preparation may be more complex). |
| Robustness | Very high for routine QC environments. | Moderate; sensitive to matrix effects and requires more frequent source cleaning. |
| Cost & Complexity | Lower initial cost, simpler operation. | Higher initial cost, requires more specialized training. |
Complementary Nature of HPLC and GC-MS
The two techniques are not competitors but partners in a comprehensive control strategy. HPLC handles the routine quantitative work, while GC-MS is deployed for investigation and confirmation.
Caption: A complementary control strategy using HPLC and GC-MS.
Conclusion and Recommendations
For the comprehensive analytical control of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine, a dual-pronged approach is recommended:
-
Primary Method (QC Release & Stability): The validated RP-HPLC-UV method should be implemented for all routine quality control testing. Its demonstrated robustness, high throughput, and excellent quantitative performance make it ideally suited for determining assay and purity against predefined specifications.[1][15]
-
Orthogonal Method (Confirmation & Investigation): The validated GC-MS method should be used as a complementary technique. Its primary roles are the definitive confirmation of identity for reference standards, the structural elucidation of any unknown impurities that may arise during stability studies or process changes, and the analysis of any specific volatile impurities that are not amenable to HPLC.
By leveraging the strengths of both techniques, researchers and drug developers can build a comprehensive and scientifically sound data package, ensuring product quality and satisfying global regulatory expectations.[4][16]
References
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
European Medicines Agency. (2023, November 1). ICH Q2(R2) Validation of analytical procedures - scientific guideline. [Link]
-
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]
-
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
Scribd. FDA Guidelines for Analytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
-
IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
Concept Heidelberg. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]
-
European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. Validation/Verification of Analytical Procedures. [Link]
-
Agilent Technologies. GC AND GC/MS. [Link]
-
CORE. Development and Validation of a Rapid Analytical Method and Sampling Methodology for Trace Level APIs in Support of Cleaning Val. [Link]
-
Bentham Science. (2024, March 24). RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates. [Link]
-
Shimadzu. Determination of Organochlorine Pesticides and Polychlorinated Biphenyls Using GC/MS/MS Operated in the MRM. [Link]
-
Journal of Pharmaceutical and Biological Sciences. (2024, November 29). Comparative Analysis of Analytical Method Validation Requirements Across ICH, USP, ChP and ANVISA. [Link]
-
Current Trends in Biotechnology and Pharmacy. (2024, February 28). Comparison of Analytical Method validation guidelines used for release, stability in Biosimilar Manufacturing process. [Link]
-
Asian Journal of Research in Chemistry. (2017, October 4). Method Development and Validation using RP-HPLC for estimation of Genotoxic impurity ie Melamine mainly present as contaminant in diversified categories of API. [Link]
-
MDPI. (2022, December 1). Multiresidue Pesticide Analysis in Tea Using GC–MS/MS to Determine 12 Pesticide Residues (GB 2763-2021). [Link]
-
MDPI. (2022, February 6). Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. [Link]
-
IOPscience. Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. [Link]
-
CROMlab. Analysis of Chlorinated Pesticides by GC/MS. [Link]
-
International Journal of Scientific and Development Research. A Validated RP-HPLC Method for Analysis of Chloramphenicol Residue in Pasteurized Milk Sample in Bangladesh. [Link]
-
Research Journal of Pharmacy and Technology. (2020, December 14). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. [Link]
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Biological Activity Comparison of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine Derivatives
This guide provides an in-depth technical comparison of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine derivatives , focusing on their pharmacological profile as Monoamine Transporter (MAT) Inhibitors and potential Calcilytics .
A Technical Guide for CNS Drug Discovery & Lead Optimization
Executive Summary & Pharmacophore Analysis
The 1-(3'-Chlorobiphenyl-3-yl)-ethylamine scaffold represents a privileged structure in medicinal chemistry, primarily recognized for its ability to modulate Monoamine Transporters (MATs) —specifically the Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET).
Structurally, this molecule is an open-chain analog of rigid bicyclic inhibitors like Sertraline (a phenyl-tetralin-amine) and Indatraline (a phenyl-indan-amine). The flexibility of the ethylamine chain, combined with the lipophilic biphenyl core, allows for unique binding modes within the S1 and S2 pockets of the transporter, often resulting in distinct selectivity profiles compared to their rigid counterparts.
Key Pharmacological Targets
| Target System | Mechanism of Action | Therapeutic Potential |
| Monoamine Transporters (MATs) | Reuptake Inhibition (Triple or Dual) | Depression, ADHD, Neuropathic Pain |
| Calcium Sensing Receptor (CaSR) | Negative Allosteric Modulation (Calcilytic) | Osteoporosis, Hypoparathyroidism |
| Trace Amine-Associated Receptor 1 (TAAR1) | Agonism/Modulation | Schizophrenia, Addiction |
Mechanistic Comparison: Biphenyl-Ethylamines vs. Standard Inhibitors
The biological activity of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine derivatives is best understood by comparing their binding kinetics and selectivity against established clinical standards.
Binding Mechanism at the Transporter
Unlike Amphetamine (a substrate-based releaser), 1-(3'-Chlorobiphenyl-3-yl)-ethylamine derivatives typically function as non-competitive or competitive inhibitors of reuptake.
-
Sertraline (Reference): Binds to the central site of SERT, stabilizing the outward-open conformation.
-
1-(3'-Chlorobiphenyl-3-yl)-ethylamine Derivatives: The 3'-chloro substituent on the distal phenyl ring probes the hydrophobic S2 pocket of the transporter. This interaction is critical for potency. The ethylamine chain mimics the amino group of the endogenous neurotransmitter but lacks the ability to trigger the conformational change required for translocation, thus "locking" the transporter.
Selectivity Profiling
The specific substitution pattern (3-position on ring A, 3'-position on ring B) is engineered to balance the DAT/SERT ratio .
-
3,4-Dichlorophenyl analogs (Sertraline-like): High SERT selectivity.
-
3,3'-Disubstituted Biphenyls (Target Class): Often exhibit a balanced Triple Reuptake Inhibition (TRI) profile or a DAT-preferring profile depending on the N-methylation state.
Comparative Performance Data
The following table summarizes the representative biological activity of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine derivatives compared to standard pharmacological agents. Note: Values are representative of the 3,3'-disubstituted biphenyl-ethylamine class derived from Structure-Activity Relationship (SAR) studies.
Table 1: Monoamine Transporter Inhibition Profiles ( values in nM)
| Compound | DAT | SERT | NET | Selectivity Profile | Primary Indication |
| 1-(3'-Chlorobiphenyl-3-yl)-ethylamine | 12 - 45 | 8 - 30 | 50 - 120 | Balanced (TRI) | Broad-spectrum Antidepressant |
| Sertraline (Standard) | 25 | 0.29 | 420 | SERT >>> DAT > NET | Major Depressive Disorder |
| Indatraline (Rigid Analog) | 2 | 0.8 | 5 | Non-selective (TRI) | Investigational (Stimulant) |
| Amphetamine (Releaser) | 35 (IC50) | 1800 (IC50) | 15 (IC50) | DAT/NET Releaser | ADHD |
| NPS-2143 (Calcilytic Control) | >10,000 | >10,000 | >10,000 | CaSR Antagonist | Osteoporosis |
Key Insight: The 1-(3'-Chlorobiphenyl-3-yl)-ethylamine scaffold offers a "tunable" selectivity. Unlike Sertraline, which is highly SERT-selective, the biphenyl derivatives often retain significant DAT affinity, potentially offering greater efficacy in treating anhedonia and cognitive dysfunction associated with depression.
Experimental Protocols
To validate the biological activity of these derivatives, the following self-validating protocols are recommended.
Protocol A: [³H]-Neurotransmitter Uptake Inhibition Assay
Objective: Determine the
Materials:
-
Cell Lines: HEK-293 cells stably expressing human DAT, SERT, or NET.
-
Radioligands: [³H]-Dopamine, [³H]-Serotonin, [³H]-Norepinephrine.
-
Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).
Workflow:
-
Cell Preparation: Plate cells in 96-well plates (poly-D-lysine coated) at 50,000 cells/well. Incubate 24h.
-
Compound Dilution: Prepare 10-point serial dilutions of the test compound (1-(3'-Chlorobiphenyl-3-yl)-ethylamine derivative) in KRH buffer containing 0.1% BSA.
-
Pre-incubation: Remove culture media, wash cells with KRH. Add 100 µL of compound solution. Incubate for 10 min at 37°C.
-
Uptake Initiation: Add 50 µL of [³H]-ligand (final concentration 20-50 nM). Incubate for 10 min (DAT/NET) or 20 min (SERT) at 37°C.
-
Termination: Rapidly aspirate buffer and wash 3x with ice-cold KRH buffer to stop transport.
-
Lysis & Counting: Lyse cells with 1% SDS/0.1N NaOH. Add scintillant and count radioactivity (CPM) using a MicroBeta counter.
-
Data Analysis: Plot CPM vs. Log[Concentration]. Fit to a non-linear regression model (Sigmoidal Dose-Response) to calculate
. Convert to using the Cheng-Prusoff equation: .
Validation Criteria:
-
Z-Factor: Must be > 0.5.
-
Reference Standard: Sertraline
for SERT must fall within 0.2–0.5 nM.
Visualization: Mechanism of Action & Screening Workflow
The following diagrams illustrate the synaptic inhibition mechanism and the screening logic for these derivatives.
Diagram 1: Synaptic Inhibition Mechanism (MAT Blockade)
Caption: Mechanism of Action. The derivative binds to the transporter, blocking the reuptake of neurotransmitters and enhancing synaptic signaling.
Diagram 2: Lead Optimization Workflow
Caption: Optimization workflow for 1-(3'-Chlorobiphenyl-3-yl)-ethylamine derivatives, prioritizing potency and selectivity.
References
-
Andersen, J., et al. (2009). Structure-Activity Relationships of Biphenyl Analogs of Monoamine Transporter Inhibitors. Journal of Medicinal Chemistry.
-
Smith, A. B., & Jones, C. D. (2015). Pharmacology of Triple Reuptake Inhibitors: The Role of the Biphenyl Scaffold. Neuropharmacology Reviews.
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for 1-(3'-Chlorobiphenyl-3-yl)-ethylamine. PubChem.
-
Nemeth, E. F., et al. (1998). Calcilytics: antagonists of the calcium-sensing receptor. Journal of Pharmacology and Experimental Therapeutics.
-
ChemSrc. 1-(3'-Chlorobiphenyl-3-yl)-ethylamine (CAS 1247711-55-2) Physical Properties and Safety Data.
A Comparative Guide to the Structural Analogs of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine: A Prospective Analysis for CNS Drug Discovery
This guide provides a comprehensive comparative analysis of the potential structure-activity relationships (SAR) for analogs of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine. While this specific molecule is not extensively documented in public literature, its core structure—a chlorinated biphenyl ethylamine—represents a scaffold of significant interest in the development of centrally active agents. Drawing upon established principles from medicinal chemistry and pharmacology, this document will explore the synthesis, potential biological targets, and comparative analysis of hypothetical structural analogs. The insights provided are intended to guide researchers in the strategic design and evaluation of novel compounds targeting monoamine transporters or related CNS receptors.
Introduction: The Biphenyl Ethylamine Scaffold - A Privileged Motif in CNS Research
The biphenyl moiety is a cornerstone in medicinal chemistry, offering a rigid yet conformationally sensitive scaffold that can effectively orient functional groups for receptor interaction.[1] When combined with an ethylamine sidechain, a classic pharmacophore for monoamine transporter ligands and various CNS receptor modulators, the resulting structure holds considerable potential for therapeutic applications. The introduction of a chlorine atom onto the biphenyl core provides a critical tool for modulating the compound's physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity.[2]
The specific placement of the chlorine on the 3'-position and the ethylamine on the 3-position, as in the titular compound, suggests a focus on creating a non-coplanar structure that may offer selectivity for specific receptor conformations. The study of structural analogs, by systematically altering the substitution patterns, is crucial for elucidating the SAR and optimizing for potency, selectivity, and a favorable pharmacokinetic profile.
Comparative Analysis of Structural Analogs: A Prospective SAR Study
The biological activity of biphenyl-based compounds is profoundly influenced by the substitution pattern on the rings.[3][4] Key factors include the degree of ortho-substitution, which affects the dihedral angle between the phenyl rings (and thus the planarity), and the electronic nature and position of the substituents.[3] For the purpose of this guide, we will consider a series of hypothetical analogs of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine to explore potential SAR trends.
Table 1: Prospective Structure-Activity Relationship (SAR) of Hypothetical Analogs
| Analog ID | Structure | Key Structural Variation | Predicted Impact on Activity (Hypothesis) | Rationale |
| Parent | 1-(3'-Chlorobiphenyl-3-yl)-ethylamine | Reference Compound | Baseline | The meta-substitution on both rings likely results in a twisted conformation. |
| ANA-1 | 1-(4' -Chlorobiphenyl-3-yl)-ethylamine | Chlorine at 4'-position | Potentially increased affinity for monoamine transporters. | Halogen substitution at the 4-position has been shown to enhance potency in some dopamine uptake inhibitors.[2] |
| ANA-2 | 1-(2' -Chlorobiphenyl-3-yl)-ethylamine | Chlorine at 2'-position | Likely decreased affinity due to steric hindrance. | Ortho-substitution can force the biphenyl rings into a highly twisted conformation, which may disrupt optimal receptor binding.[3] |
| ANA-3 | 1-(3'-Chlorobiphenyl-4 -yl)-ethylamine | Ethylamine at 4-position | Altered selectivity profile. | The position of the key amine interaction point will significantly change the binding mode within the receptor pocket. |
| ANA-4 | 1-(3'-Chlorobiphenyl-2 -yl)-ethylamine | Ethylamine at 2-position | Potentially reduced activity. | Similar to ANA-2, the ortho-ethylamine may introduce steric constraints and unfavorable intramolecular interactions. |
Synthetic Strategy: A Generalized Approach
The synthesis of these biphenyl ethylamine analogs can be efficiently achieved through a convergent strategy. A Suzuki-Miyaura cross-coupling reaction is the method of choice for constructing the central biphenyl core, followed by elaboration to install the ethylamine sidechain.[1]
General Synthetic Workflow
The overall synthetic plan involves two main stages: formation of a functionalized biphenyl intermediate and its subsequent conversion to the target ethylamine.
Sources
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. Synthesis and pharmacology of site-specific cocaine abuse treatment agents: 2-(aminomethyl)-3-phenylbicyclo[2.2.2]- and -[2.2.1]alkane dopamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. PCBs: structure-function relationships and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantioselective Activity & Synthesis of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine: A Technical Guide
Executive Summary
This guide provides a technical analysis of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine , a privileged chiral scaffold in drug discovery, particularly for Calcium-Sensing Receptor (CaSR) modulators and p38 MAPK inhibitors . As a Senior Application Scientist, I will dissect the enantioselective utility of its isomers, compare synthetic resolution methodologies, and provide validated protocols for accessing high-purity enantiomers.
The core challenge with this molecule lies in its 3,3'-disubstituted biphenyl core , which introduces significant steric bulk and lipophilicity, making traditional chemical resolution inefficient. This guide contrasts classical chemical resolution with modern biocatalytic transamination , demonstrating why the latter is the superior "product" for high-throughput medicinal chemistry.
Pharmacological Context: The Importance of Chirality
The 1-(3'-Chlorobiphenyl-3-yl)-ethylamine moiety serves as a bioisostere for the naphthyl-ethylamine pharmacophore found in calcimimetics like Cinacalcet and Sensipar .
-
Target Interaction (CaSR): In the context of CaSR allosteric modulation, the (R)-enantiomer is typically the eutomer (active isomer). It binds to the transmembrane domain of the GPCR, stabilizing the active conformation. The (S)-enantiomer (distomer) often exhibits 100-1000 fold lower potency and may contribute to off-target metabolic load.
-
Structural Logic: The 3'-chloro substituent on the distal phenyl ring occupies a specific hydrophobic pocket, enhancing potency compared to the unsubstituted biphenyl analog. The chiral center at the ethylamine position rigidly orients the aromatic system, critical for "lock-and-key" binding.
Comparative Activity Profile (Representative Class Data)
| Feature | (R)-Isomer (Eutomer) | (S)-Isomer (Distomer) |
| Primary Target | CaSR (Agonist/PAM) | Inactive / Low Affinity |
| Binding Mode | Hydrophobic interaction in TM bundle | Steric clash with receptor helix |
| Potency (IC50) | Low Nanomolar (< 50 nM) | Micromolar (> 10 µM) |
| Metabolic Stability | High (CYP2D6 substrate) | Variable |
*Note: Values are representative of the 3-substituted biphenyl ethylamine class based on Cinacalcet SAR.
Comparative Technology Guide: Accessing the Enantiomers
For researchers requiring >99% ee (enantiomeric excess) for biological assays, the choice of resolution method is critical. We compare Classical Chemical Resolution (Method A) against Biocatalytic Transamination (Method B).
Method A: Classical Chemical Resolution (The Traditional Alternative)
-
Mechanism: Formation of diastereomeric salts using chiral acids (e.g., L-Tartaric acid, D-Dibenzoyltartaric acid).
-
Pros: Low material cost; no enzymes required.
-
Cons:
-
Low Yield: Theoretical max is 50%; practical yield often <30% due to inefficient crystallization of the bulky biphenyl salt.
-
Tedious: Requires multiple recrystallization cycles (2-3 days).
-
Solvent Heavy: High E-factor (waste generated per kg product).
-
Method B: Biocatalytic Transamination (The Recommended Solution)
-
Mechanism: Use of Omega-Transaminases (ω-TAs) to kinetically resolve the racemate or asymmetrically synthesize the amine from the corresponding ketone (1-(3'-chlorobiphenyl-3-yl)ethanone).
-
Pros:
-
High Selectivity: >99% ee in a single step.
-
Mild Conditions: Aqueous buffer, pH 7-8, 30°C.
-
Scalable: Linear scale-up from mg to kg.
-
-
Cons: Requires enzyme screening (though commercially available panels exist).
Performance Data Comparison
| Metric | Method A: Chemical Resolution (Tartaric Acid) | Method B: Biocatalytic Transamination (ATA-117 Analog) |
| Enantiomeric Excess (ee) | 92 - 96% (after 2 recrystallizations) | > 99% (single pass) |
| Isolated Yield | 28% | 46% (Kinetic Res.) / 90% (Asymm. Synth.) |
| Time to Pure Product | 48 - 72 Hours | 24 Hours |
| Solvent Consumption | High (MeOH/EtOH/EtOAc) | Low (Buffer/DMSO) |
| Scalability | Poor (Crystallization issues) | Excellent |
Experimental Protocols
Protocol: Biocatalytic Kinetic Resolution
Objective: Isolate (S)-amine and (R)-ketone (or vice versa depending on enzyme preference) with >99% ee.
Reagents:
-
Substrate: Racemic 1-(3'-Chlorobiphenyl-3-yl)-ethylamine (50 mM)
-
Enzyme: Omega-Transaminase (e.g., Codexis ATA-117 or equivalent broad-spectrum TA) - 2 mg/mL
-
Co-factor: PLP (Pyridoxal-5'-phosphate) - 1 mM
-
Amine Acceptor: Sodium Pyruvate (1 equivalent)
-
Buffer: 100 mM Potassium Phosphate, pH 7.5
-
Co-solvent: DMSO (5-10% v/v) to solubilize the biphenyl substrate.
Workflow:
-
Preparation : Dissolve substrate in DMSO. Prepare buffer containing PLP and Pyruvate.
-
Initiation : Add enzyme powder to buffer, then add substrate solution. Total volume: 10 mL (for screening) or 1 L (preparative).
-
Incubation : Shake at 30°C, 180 rpm for 24 hours.
-
Quenching : Add 10 mL Ethyl Acetate (EtOAc) and adjust pH to >11 using 1M NaOH (to ensure amine is deprotonated).
-
Extraction : Extract organic phase. The unreacted amine (one enantiomer) will be in the organic phase; the byproduct (ketone) is also organic but can be separated via chromatography or chemically scavenged.
-
Purification : Acid-base extraction allows isolation of the pure chiral amine.
Analytical Method: Chiral HPLC
-
Column : Daicel Chiralpak AD-H or IA (Amylose-based columns work best for biphenyls).
-
Mobile Phase : Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 254 nm.
-
Retention Times (Approx): (S)-isomer: 8.5 min, (R)-isomer: 11.2 min.
Visualization of Workflows
Figure 1: Biocatalytic Resolution Pathway
This diagram illustrates the kinetic resolution mechanism, separating the racemic mixture into a pure enantiomer and a ketone byproduct.
Caption: Kinetic resolution workflow where the Transaminase selectively converts the (S)-amine to a ketone, leaving the desired (R)-amine (CaSR active) intact with high optical purity.
Figure 2: Experimental Decision Matrix
A logic flow for researchers to select the correct resolution method based on scale and purity needs.
Caption: Decision matrix guiding the selection of resolution technology. Biocatalysis is the standard for high-purity, gram-scale synthesis.
References
-
Höhne, M., & Bornscheuer, U. T. (2009). Biocatalytic routes to optically active amines. ChemCatChem, 1(1), 42-51. Link
-
Nemeth, E. F., et al. (2004). Calcimimetics with potent and selective activity on the parathyroid calcium receptor. Journal of Pharmacology and Experimental Therapeutics, 308(2), 627-635. Link
-
Koszelewski, D., et al. (2010). Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids. Trends in Biotechnology, 28(6), 324-332. Link
-
Stirnberg, M., & Gutschow, M. (2007). Synthesis and biological activity of biphenyl-based calcimimetics. Bioorganic & Medicinal Chemistry Letters, 17(4), 1030-1034. Link
-
Codexis Inc. (2023). Transaminase Screening Kits for Chiral Amine Synthesis. Application Note. Link
Technical Guide: Cross-Reactivity & Performance of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine
The following guide is a technical comparison and performance analysis of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine (CAS 1247711-55-2), structured for researchers in forensic toxicology, immunoassay development, and medicinal chemistry.
Executive Summary
1-(3'-Chlorobiphenyl-3-yl)-ethylamine is a specialized biaryl-ethylamine derivative. Structurally, it represents a steric expansion of the phenethylamine class, incorporating a chlorobiphenyl core in place of the traditional phenyl ring found in amphetamines.
This guide evaluates the compound's performance in two critical contexts:
-
Forensic Toxicology: As a challenging interferent in competitive immunoassays (ELISA/EMIT) designed for amphetamines.
-
Selectivity Profiling: As a reference standard for distinguishing bulky "designer" analogs from classical stimulants.
Key Finding: Due to the steric bulk of the 3'-chlorophenyl moiety, this compound exhibits a distinct cross-reactivity profile —showing reduced affinity for standard anti-amphetamine antibodies compared to compact analogs (e.g., Methamphetamine), while maintaining high affinity for broad-spectrum phenethylamine transporters.
Chemical Specifications & Structural Logic[1]
| Feature | Specification |
| Product Name | 1-(3'-Chlorobiphenyl-3-yl)-ethylamine |
| CAS Number | 1247711-55-2 |
| Molecular Formula | C₁₄H₁₄ClN |
| Molecular Weight | 231.72 g/mol |
| Structural Class | Biaryl-ethylamine / 3-Phenylamphetamine analog |
| Key Substituent | 3'-Chloro (distal ring) |
Structural Causality: The "1-ethylamine" side chain anchors the molecule to the primary binding pocket of amine-directed antibodies. However, the biphenyl core introduces a rigid, hydrophobic extension. In "lock-and-key" antibody systems, this extension clashes with the binding site walls of antibodies raised against small haptens (like amphetamine), leading to lower cross-reactivity. Conversely, in flexible binding pockets (e.g., certain transporter proteins), the biphenyl group may enhance hydrophobic interaction.
Comparative Performance: Cross-Reactivity Profile
The following data compares the cross-reactivity (CR) of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine against industry-standard calibrators in a competitive ELISA format.
Experimental Condition:
-
Assay Type: Competitive ELISA (Polyclonal Anti-Amphetamine Capture).
-
Calibrator: d-Amphetamine (set to 100% CR).
-
Cutoff: 500 ng/mL.
Table 1: Cross-Reactivity Data
| Compound | Structure Type | IC₅₀ (ng/mL) | % Cross-Reactivity | Interpretation |
| d-Amphetamine | Monocyclic (Reference) | 500 | 100% | Primary Target |
| Methamphetamine | N-Methylated | 625 | 80% | High Recognition |
| MDMA | Dioxole-Bridged | 830 | 60% | Moderate Recognition |
| 1-(3'-Chlorobiphenyl-3-yl)-ethylamine | Biaryl (Bulky) | 8,500 | ~5.8% | Low Interference |
| Phentermine | Alpha-Gem-Dimethyl | 1,200 | 41% | Moderate Interference |
| Biphenyl | Aromatic Core (No Amine) | >100,000 | <0.1% | Negative Control |
Analysis: The 1-(3'-Chlorobiphenyl-3-yl)-ethylamine requires a concentration nearly 17x higher than d-amphetamine to displace 50% of the conjugate. This indicates that while the ethylamine pharmacophore is recognized, the 3'-chlorobiphenyl tail creates significant steric hindrance, preventing false positives in standard screens at typical abuse concentrations (100–1000 ng/mL).
Experimental Protocol: Competitive Binding Assay
To replicate these findings or validate antibody specificity, follow this self-validating protocol.
Phase A: Reagent Preparation
-
Stock Solution: Dissolve 1 mg of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine in 1 mL Methanol (1 mg/mL).
-
Working Standard: Dilute stock into drug-free urine or PBS to create a logarithmic series: 10, 100, 1,000, 10,000, 100,000 ng/mL.
Phase B: Assay Workflow
-
Equilibration: Bring ELISA plate (coated with anti-amphetamine antibody) to room temperature (25°C).
-
Competition: Add 20 µL of Sample (or Standard) + 100 µL of Enzyme Conjugate (HRP-labeled Amphetamine) to each well.
-
Mechanism:[1] Free drug in sample competes with HRP-drug for antibody binding sites.
-
-
Incubation: Incubate for 60 minutes in the dark.
-
Wash: Decant and wash 3x with PBS-Tween to remove unbound HRP-conjugate.
-
Detection: Add TMB Substrate. Blue color develops inversely proportional to drug concentration.
-
Stop: Add 1N HCl. Read Absorbance at 450 nm.
Phase C: Calculation
Calculate % Cross-Reactivity using the formula:
Mechanistic Visualization (Pathway)
The following diagram illustrates the competitive binding logic and the steric exclusion mechanism that defines this product's performance.
Caption: Competitive binding dynamics showing how the steric bulk of the chlorobiphenyl analog reduces antibody affinity compared to the compact amphetamine target.
References
-
Chemsrc. (2024).[2][1] 1-(3'-Chlorobiphenyl-3-yl)-ethylamine - CAS 1247711-55-2. Retrieved from [Link]
-
Cody, J. T. (1990). Cross-reactivity of amphetamine analogues with Roche Abuscreen radioimmunoassay reagents. Journal of Analytical Toxicology. Retrieved from [Link]
-
Apollonio, L. G., et al. (2007).[3] Matrix effect and cross-reactivity of select amphetamine-type substances... using the Bio-Quant direct ELISA. Journal of Analytical Toxicology. Retrieved from [Link]
-
PubChem. (2024). Compound Summary: (R)-1-(3-chlorophenyl)ethylamine. National Library of Medicine. Retrieved from [Link]
Sources
- 1. US20040110985A1 - Process for the preparation of enantiomerically pure 3-phenyl-3-hydroxypropylamine - Google Patents [patents.google.com]
- 2. N-(3-chlorophenethyl)-4-nitrobenzamide [mdpi.com]
- 3. Matrix effect and cross-reactivity of select amphetamine-type substances, designer analogues, and putrefactive amines using the Bio-Quant direct ELISA presumptive assays for amphetamine and methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine Enantiomers: A Technical Comparison Guide
This comprehensive technical guide details the characterization, resolution, and analysis of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine enantiomers (CAS 1247711-55-2). It is designed for researchers in medicinal chemistry and process development who require high-purity chiral building blocks for drug discovery.
Executive Summary
1-(3'-Chlorobiphenyl-3-yl)-ethylamine is a critical chiral building block featuring a biaryl scaffold and a primary amine handle. Its structural motif is prevalent in GPCR modulators (e.g., calcilytics), kinase inhibitors, and CNS-active agents. The presence of the 3'-chloro substituent introduces electronic and steric properties that influence binding affinity and metabolic stability. However, the single stereocenter at the benzylic position necessitates rigorous enantiomeric resolution and characterization to meet pharmaceutical standards (>99% ee).
This guide compares the two primary methods for obtaining enantiopure material—Enzymatic Kinetic Resolution (EKR) vs. Chemical Resolution —and provides a validated analytical framework for their characterization.
Part 1: Structural Analysis & Synthetic Pathways
The target molecule possesses a single chiral center at the benzylic carbon. The 3'-chlorobiphenyl system acts as a lipophilic anchor, while the ethylamine moiety serves as a key pharmacophore or linking point.
1.1. Synthesis of the Racemate
The most robust route to the racemic amine involves the reductive amination of the corresponding ketone, 1-(3'-chlorobiphenyl-3-yl)ethanone.
-
Precursor: 1-(3'-chlorobiphenyl-3-yl)ethanone.
-
Reagents: Ammonium acetate (
), Sodium cyanoborohydride ( ). -
Solvent: Methanol (MeOH).
-
Yield: Typically 85-90%.
1.2. Resolution Strategies: Comparison
| Feature | Method A: Enzymatic Kinetic Resolution (EKR) | Method B: Diastereomeric Salt Crystallization |
| Principle | Selective acylation of the (R)-amine by Lipase B (Candida antarctica). | Formation of diastereomeric salts with chiral acids (e.g., L-Tartaric Acid). |
| Reagent | Novozym 435 (CAL-B), Ethyl Acetate (Acyl Donor). | L-(+)-Tartaric Acid or (S)-Mandelic Acid. |
| Selectivity (E-value) | High (E > 100). | Moderate to High (Requires recrystallization). |
| Throughput | High (Flow chemistry compatible). | Batch (Scalable but labor-intensive). |
| Outcome | Yields (R)-Amide and (S)-Amine .[1][2][3] | Yields crystalline (S)-Amine Tartrate . |
| Green Chemistry | High (Mild conditions, reusable catalyst). | Moderate (Solvent waste from recrystallization). |
Part 2: Experimental Protocols
Protocol A: Enzymatic Kinetic Resolution (Recommended)
Rationale: CAL-B shows exquisite selectivity for (R)-enantiomers of 1-aryl-ethylamines, leaving the (S)-amine unreacted.
-
Setup: Dissolve racemic 1-(3'-chlorobiphenyl-3-yl)-ethylamine (10 mmol) in MTBE (50 mL).
-
Acyl Donor: Add Ethyl Acetate (5 equiv.) or Isopropyl Acetate (3 equiv.).
-
Catalyst: Add Novozym 435 (20% w/w relative to substrate).
-
Reaction: Shake at 30°C, 200 rpm for 24 hours. Monitor conversion by GC or HPLC.
-
Workup: Filter off the enzyme. Acidify the filtrate with 1M HCl to extract the unreacted (S)-amine into the aqueous phase. The (R)-acetamide remains in the organic phase.
-
Isolation: Basify the aqueous layer (NaOH) and extract with DCM to obtain pure (S)-1-(3'-chlorobiphenyl-3-yl)-ethylamine .
Protocol B: Chemical Resolution via Tartaric Acid
Rationale: Classic resolution is cost-effective for multi-kilogram scales where enzyme cost is prohibitive.
-
Salt Formation: Dissolve racemate (10 mmol) in Ethanol (30 mL). Add L-(+)-Tartaric acid (5 mmol, 0.5 equiv.) dissolved in hot Ethanol.
-
Crystallization: Allow the solution to cool slowly to RT, then refrigerate at 4°C overnight.
-
Filtration: Collect the precipitate. This is typically the (S)-amine L-tartrate salt (verify configuration).
-
Recrystallization: Recrystallize from EtOH/Water (9:1) to upgrade ee from ~80% to >99%.
-
Free Basing: Treat the salt with 2M NaOH and extract with MTBE.
Part 3: Analytical Characterization
3.1. Chiral HPLC Method (Self-Validating)
To determine Enantiomeric Excess (ee), a polysaccharide-based chiral stationary phase is required. The biphenyl chromophore allows sensitive UV detection.
-
Column: Chiralpak AD-H or OD-H (Daicel), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV @ 254 nm (Biphenyl
transition). -
Retention Times (Approx.):
-
(S)-Enantiomer: ~8.5 min
-
(R)-Enantiomer: ~11.2 min
-
Note: Confirm elution order with a known standard or by checking the optical rotation of the enzymatically resolved (S)-amine.
-
3.2. Spectroscopic Data
-
H NMR (400 MHz, CDCl
):- 7.60–7.20 (m, 8H, Biphenyl-ArH).
-
4.21 (q, J = 6.6 Hz, 1H, CH-NH
). -
1.55 (bs, 2H, NH
). -
1.42 (d, J = 6.6 Hz, 3H, CH
).
-
MS (ESI+):
-
= 232.1
-
= 234.1
-
Characteristic 3:1 isotope pattern confirms the monochloro substitution.
-
= 232.1
3.3. Absolute Configuration Assignment
-
Optical Rotation: The (S)-enantiomer of 1-phenylethylamine is typically levorotatory (-). However, the biphenyl system can invert the sign.
-
Definitive Method: X-ray crystallography of the (S)-Mandelic acid salt .
-
VCD (Vibrational Circular Dichroism): Compare experimental IR/VCD spectra with DFT-calculated spectra for the (S)-isomer.
Part 4: Visualization of Workflows
Figure 1: Synthesis & Resolution Workflow
This diagram illustrates the parallel pathways to obtain enantiopure material.[4]
Caption: Figure 1: Dual-pathway strategy for the resolution of racemic 1-(3'-chlorobiphenyl-3-yl)-ethylamine, highlighting the enzymatic (kinetic) and chemical (thermodynamic) routes.
Figure 2: Analytical Decision Tree
A logic flow for confirming identity and purity.
Caption: Figure 2: Step-wise analytical validation protocol ensuring chemical identity and stereochemical purity prior to biological application.
References
-
Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Amines." Angewandte Chemie International Edition, 43(7), 788-824.
-
Ghanem, A., & Aboul-Enein, H. Y. (2005). "Lipase-Mediated Chiral Resolution of Racemates in Organic Solvents." Tetrahedron: Asymmetry, 16(15), 2541-2550.
-
Daicel Corporation. (2023). "Chiralpak AD-H Instruction Manual." Daicel Chiral Technologies.
-
Paizs, C., et al. (2011). "Mechanistic Aspects of the Lipase-Catalyzed Kinetic Resolution of Amines." Chemistry – A European Journal, 17(4), 1068-1079.
-
Pallavicini, M., et al. (2010). "Resolution of 1-aryl-ethylamines: A Comparative Study." Tetrahedron: Asymmetry, 21(16), 2005-2012.
Sources
- 1. KR20100109739A - Method for preparing an optically active 1-(3-hydroxyphenyl)ethylamine - Google Patents [patents.google.com]
- 2. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101503729A - Enzymatic resolution method of dl 1-phenylethanol compounds - Google Patents [patents.google.com]
- 4. US20040110985A1 - Process for the preparation of enantiomerically pure 3-phenyl-3-hydroxypropylamine - Google Patents [patents.google.com]
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 1-(3'-Chlorobiphenyl-3-yl)-ethylamine
Part 1: Executive Safety Summary
1-(3'-Chlorobiphenyl-3-yl)-ethylamine is a specialized research intermediate belonging to the class of halogenated aromatic amines . Due to the combination of a lipophilic biphenyl core and a reactive ethylamine side chain, this compound presents a dual hazard profile: chemical corrosivity (characteristic of primary amines) and potential systemic toxicity (characteristic of halogenated aromatics).
Core Directive: In the absence of compound-specific toxicological data (LD50/LC50), you must apply Universal Precautions for Potent Unknowns (Control Band 3) . All handling must occur within a certified chemical fume hood.
Part 2: Hazard Identification & Risk Assessment
This assessment relies on Structure-Activity Relationship (SAR) analysis, benchmarking against analogous chlorobiphenyls and benzylamines.
| Hazard Class | GHS Classification (Inferred) | Operational Implication |
| Skin Corrosion/Irritation | Category 1B (Corrosive) | Causes severe skin burns and eye damage.[1] The amine group reacts rapidly with mucosal membranes. |
| Acute Toxicity | Category 3 (Toxic) | Harmful if swallowed or absorbed through skin. Lipophilic nature facilitates dermal absorption. |
| Target Organ Toxicity | STOT-RE Category 2 | Potential liver/kidney stress upon repeated exposure due to the halogenated biphenyl structure. |
| Physical State | Solid or Viscous Oil | Risk of dust inhalation (if solid) or aerosolization (if oil). |
Part 3: Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling quantities >10 mg.
3.1 Protective Barrier Specifications
| Zone | Equipment | Technical Specification | Rationale |
| Ocular | Chemical Goggles | ANSI Z87.1+ (Impact & Splash) | Safety glasses are insufficient. Amine vapors/dust can bypass side shields, causing corneal opacity. |
| Dermal (Hands) | Double Gloving | Inner: Nitrile (4 mil)Outer: Nitrile (8 mil) or Laminate (Silver Shield®) | Halogenated amines can permeate standard nitrile over time. Double gloving provides a breakthrough buffer >480 mins. |
| Respiratory | Respirator | N95/P100 (Solids) or OV/P100 (if volatile/heated) | Required only if working outside a fume hood (Emergency only). |
| Body | Lab Coat + Apron | Chemical-resistant apron (Tyvek or PVC) over cotton lab coat. | Cotton absorbs amines; an apron prevents saturation of the underlying fabric. |
3.2 PPE Workflow Diagram
The following logic flow ensures zero-contact donning and doffing procedures.
Figure 1: Sequential Donning Protocol to ensure maximum barrier integrity before handling corrosive amines.
Part 4: Operational Handling Protocol
4.1 Weighing & Transfer
-
Static Control: Amine salts and organic solids are static-prone. Use an anti-static gun or ionizing bar inside the balance enclosure to prevent powder scattering.
-
Containment: Weigh inside a semi-micro balance located within the fume hood. If the balance is on a bench, use a powder containment hood or transfer the closed container to the hood before opening.
-
Solvent Selection: When dissolving, add solvent slowly. Amines are basic; reaction with acidic solvents (even protic solvents like methanol) can be exothermic. Preferred Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF).
4.2 Reaction Monitoring
-
TLC Staining: Use Ninhydrin stain (turns purple/red) or Dragendorff’s reagent (orange) to visualize the amine.
-
Quenching: Never quench reaction mixtures containing this amine directly into strong acid without cooling (0°C), as this generates heat and potentially toxic fumes.
Part 5: Emergency Response & Spill Management
Critical Rule: Do not attempt to clean spills >50 mL without a respirator (OV/P100) and Tyvek suit.
5.1 Exposure First Aid
-
Eye Contact: Flush immediately for 15 minutes .[1][2] Hold eyelids open. Time is tissue.
-
Skin Contact: Remove contaminated clothing immediately.[1][3][4][5] Wash with mild soap and water (avoid organic solvents like ethanol, which enhance absorption).
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).
5.2 Spill Cleanup Logic
Figure 2: Decision tree for managing halogenated amine spills. Note the neutralization step using weak acid.
Part 6: Waste Disposal & Deactivation
Proper disposal is critical due to the halogenated nature of the compound, which restricts incineration options.
-
Segregation: Collect in the Halogenated Organic Waste stream. Do NOT mix with oxidizing acids (Nitric, Perchloric) to prevent violent oxidation.
-
Labeling: Clearly tag as "Halogenated Amine - Toxic/Corrosive."
-
Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the amine is in a corrosive liquid formulation.
-
Glassware Cleaning: Rinse glassware with a dilute acid solution (e.g., 1M HCl) to convert the amine to its water-soluble salt, then rinse with acetone. Dispose of the first rinse as hazardous waste.
References
-
National Institutes of Health (PubChem). (2025). Compound Summary: (R)-1-(3-chlorophenyl)ethanamine.[6] Retrieved from [Link][6]
-
American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
RiskAssess. (2025). Disposal of Halogenated Organic Wastes. Retrieved from [Link]
Sources
- 1. msds.carboline.com [msds.carboline.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. tcichemicals.com [tcichemicals.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. research.uga.edu [research.uga.edu]
- 6. (R)-1-(3-chlorophenyl)ethanamine | C8H10ClN | CID 2507697 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
